molecular formula C24H30Cl2N2 B1336387 Astrazon Red 6B CAS No. 6441-82-3

Astrazon Red 6B

Cat. No.: B1336387
CAS No.: 6441-82-3
M. Wt: 417.4 g/mol
InChI Key: JQZWHMOVSQRYRN-UHFFFAOYSA-M
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Description

Astrazon Red 6B is a useful research compound. Its molecular formula is C24H30Cl2N2 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWHMOVSQRYRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-82-3
Record name Basic violet 7
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Record name Astrazon Red 6B
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B, also known by its Colour Index name Basic Violet 7, is a synthetic cationic dye belonging to the methine class.[1][2] It is characterized by its vibrant red-purple hue and is primarily utilized in the textile industry for dyeing acrylic fibers.[1][3] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, presented for the scientific community.

Chemical Structure and Identification

The chemical structure of this compound is a key determinant of its color and properties. It is formed through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]

Molecular Structure:

Caption: Chemical Structure of this compound

IdentifierValue
IUPAC Name N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[2]
CAS Number 6441-82-3[1][4]
C.I. Name Basic Violet 7[1]
C.I. Number 48020[1][5]
Molecular Formula C24H30Cl2N2[1][4]
Molecular Weight 417.42 g/mol [1][4]
Chemical Class Methine Dye[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a dark-colored powder with moderate solubility in water.[1][3] Notably, specific melting and boiling points are not well-defined, as the dye tends to decompose at elevated temperatures.[6]

PropertyValue/Description
Appearance Dark red to dark purple to dark blue crystalline powder.[5][7]
Odor Odorless.[6]
Solubility ~10 g/L in water at 20 °C.[1][3]
Melting Point Not determined.[6]
Boiling Point Not determined.[6]
Stability Stable under normal storage conditions (room temperature).[6] Decomposes at elevated temperatures.[2]
Reactivity No hazardous reactions are known under prescribed handling and storage.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • UV-Visible Spectroscopy: The dye exhibits a characteristic strong absorption in the visible region, which is responsible for its color. The maximum absorption wavelength (λmax) in water has been reported to be in the range of 538.0 to 542.0 nm. Adsorption studies have also utilized an absorption maximum of 525 nm for concentration measurements.[8]

Experimental Protocols

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route is known.

Synthesis of this compound (General Procedure):

The synthesis involves the condensation reaction between two key intermediates: 1,3,3-trimethyl-2-methyleneindoline (also known as Fischer's base) and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,3,3-Trimethyl-2-methyleneindoline Condensation Condensation Reaction Reactant1->Condensation Reactant2 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde Reactant2->Condensation Product This compound Condensation->Product

Caption: General Synthesis Workflow for this compound

Experimental Protocol for Adsorption Studies:

Several studies have investigated the removal of this compound from aqueous solutions using various adsorbents. A general experimental protocol for such studies is as follows:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.

  • Batch Adsorption Experiments:

    • A series of flasks are prepared with a fixed volume of the dye solution of a known initial concentration.

    • A specific amount of adsorbent is added to each flask.

    • The pH of the solutions is adjusted to the desired value.

    • The flasks are agitated in a thermostatic shaker at a constant temperature and speed for a specified contact time to reach equilibrium.

  • Analysis:

    • After adsorption, the solid adsorbent is separated from the solution by centrifugation or filtration.

    • The concentration of the remaining this compound in the supernatant/filtrate is determined spectrophotometrically by measuring the absorbance at its λmax (e.g., 525 nm) and using a pre-established calibration curve.[8]

Adsorption_Experiment_Workflow A Prepare this compound Stock Solution B Add Adsorbent to Dye Solution A->B C Adjust pH B->C D Agitate at Constant Temperature C->D E Separate Adsorbent D->E F Analyze Supernatant by UV-Vis Spectrophotometry E->F

Caption: Workflow for a Typical Adsorption Experiment

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[6] When handling this chemical, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and structure of this compound for the scientific community. While key identifiers and qualitative properties are well-documented, a notable gap exists in the public availability of specific quantitative data such as melting and boiling points, as well as detailed experimental protocols for its synthesis and purification. The provided information on its structure, spectroscopic properties, and handling serves as a valuable foundation for researchers working with this compound in various applications, from materials science to environmental remediation studies.

References

Astrazon Red 6B (CAS Number 6441-82-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye with the CAS number 6441-82-3.[1] Primarily utilized in the textile industry for its vibrant red hue and good fastness properties on acrylic fibers, it has also found applications in biological staining and has been investigated for its potential as a photosensitizer.[1][2] This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis, applications, and safety information. Detailed experimental methodologies derived from available literature are presented, alongside visualizations of its proposed mechanisms of action and experimental workflows to support researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound is a dark red to purple crystalline powder.[3] Its chemical structure features a trimethylindolium group, contributing to its color and stability.[1] The compound is soluble in water, forming a bright reddish-purple solution.[4]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 6441-82-3[1][2][3][5]
IUPAC Name N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride[1]
Synonyms Basic Violet 7, Stenacrile Brilliant Red 6B, C.I. 48020[2][3][5]
Molecular Formula C₂₄H₃₀Cl₂N₂[2][3][5]
Chemical Class Methine Dye (Cationic)[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 417.42 g/mol [2][3][5]
Appearance Dark red to dark purple to dark blue powder/crystalline solid[3]
Water Solubility 10 g/L at 20°C[4]
Storage Conditions Room Temperature[3]

Synthesis

The synthesis of this compound typically involves a condensation reaction. The process can be summarized as the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde, followed by conversion into the chloride salt.[4]

Synthesis_Workflow cluster_reactants Reactants A 1,3,3-Trimethyl-2- methyleneindoline C Condensation A->C B 4-((2-Chloroethyl)(ethyl)amino)- 2-methylbenzaldehyde B->C D Intermediate Product C->D E Conversion to Chloride Salt D->E F This compound E->F Staining_Workflow A Sample Preparation (Fixation/Rehydration) B Staining with this compound Solution A->B C Washing (Water/Buffer) B->C D Dehydration (Ethanol Series) C->D E Clearing (Xylene) D->E F Mounting E->F Biological_Interaction A This compound (Cationic) B Negatively Charged Cellular Components A->B Electrostatic Interaction C Nucleic Acids (DNA, RNA) B->C D Acidic Proteins B->D E Cell Membranes B->E PDT_Mechanism A This compound (Ground State) B Light Activation (Specific Wavelength) A->B C This compound (Excited Triplet State) B->C C->A Energy Transfer E Singlet Oxygen (¹O₂) (Reactive Oxygen Species) C->E D Molecular Oxygen (³O₂) D->C F Cellular Damage & Apoptosis/Necrosis E->F

References

Astrazon Red 6B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Astrazon Red 6B, a synthetic cationic dye with applications ranging from textile manufacturing to biomedical research. This document consolidates key information on its synonyms, chemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a methine dye known by a variety of synonyms and chemical identifiers across different industries and databases.[1][2] Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.

The most common synonyms and identifiers for this compound are listed below:

  • Systematic Name: N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[1]

  • C.I. Name: Basic Violet 7[1][2][3][4][5]

  • C.I. Number: 48020[3][4]

  • CAS Number: 6441-82-3[3][4][5]

  • Other Synonyms: Stenacrile Brilliant Red 6B, Stenacrile rouge brillant 6B, Aizen Cathilon Red 6B, Catonic Red 6B, Catonic Red X-6B, Catonic Red 10B.[2][3][4]

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for experimental design, safety assessment, and understanding the behavior of the dye in various systems.

PropertyValueReference(s)
Molecular Formula C₂₄H₃₀Cl₂N₂[1][3][4][5]
Molecular Weight 417.42 g/mol [1][3][4][5]
Appearance Dark red to dark purple to dark blue powder/crystalline[3][4]
Water Solubility 10 g/L (at 20 °C)[6]
Bulk Density 620 - 760 kg/m ³[7]
Acute Oral Toxicity (Rat) LD₅₀: 1600 mg/kg[7]
Aquatic Toxicity (Fish) LC₅₀: 10 - 100 mg/l (48 h, Leuciscus idus)[7]
Aquatic Toxicity (Daphnia) EC₅₀: < 1 mg/l (Daphnia magna)[7]

Experimental Protocols

This compound is a subject of interest in environmental science, particularly in studies focused on the removal of dyes from wastewater. The following is a detailed methodology for a batch adsorption experiment, a common technique to evaluate the efficacy of adsorbents in dye removal.

Batch Adsorption Protocol for this compound Removal

This protocol is adapted from studies on the removal of this compound from aqueous solutions using low-cost adsorbents.

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., activated carbon, biomass)

  • pH meter

  • Spectrophotometer

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Methodology:

  • Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiments:

    • For each concentration, add a precise amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the dye solution (e.g., 50 mL) in a conical flask.

    • Adjust the pH of the solutions to a desired value using dilute HCl or NaOH. The optimal pH for adsorption of this compound is often around 6.[1]

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound.

    • Determine the final concentration of the dye in the solution using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial dye concentration (mg/L)

      • Cₑ is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich) to describe the adsorption behavior.

Visualization of Mechanisms

While specific intracellular signaling pathways for this compound are not well-documented, its potential application as a photosensitizer in Photodynamic Therapy (PDT) provides a relevant mechanistic framework to visualize. PDT is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[8] The general mechanism of PDT is illustrated below.

PDT_Mechanism cluster_0 Step 1: Administration & Localization cluster_1 Step 2: Light Activation cluster_2 Step 3: Photochemical Reactions cluster_3 Step 4: Cellular Damage & Death PS Photosensitizer (PS) (e.g., this compound) Tumor Target Tissue (e.g., Tumor Cells) PS->Tumor Systemic or topical administration and selective accumulation PS_ground PS (Ground State) Light Light Source (Specific Wavelength) Light->PS_ground Absorption PS_excited_singlet PS (Excited Singlet State) PS_ground->PS_excited_singlet Excitation PS_excited_triplet PS (Excited Triplet State) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_excited_triplet->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen ¹O₂) O2->ROS Generation Cellular_Damage Oxidative Damage to Cellular Components (Lipids, Proteins, Nucleic Acids) ROS->Cellular_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Cellular_Damage->Cell_Death

Caption: General mechanism of Photodynamic Therapy (PDT).

This diagram illustrates the four key stages of PDT, a process for which this compound has been investigated as a potential photosensitizer.[1] The process begins with the administration of the photosensitizer, which localizes in the target tissue. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and ultimately, cell death.[8]

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known photophysical properties of Astrazon Red 6B (C.I. Basic Violet 7; C.I. 48020), a cationic methine dye. Due to a scarcity of publicly available, detailed spectral data for this specific compound, this document also furnishes detailed experimental protocols for the determination of its absorption and emission characteristics, alongside a discussion of its mechanism of action in biological staining.

Core Photophysical Data

Quantitative spectral data for this compound is not extensively documented in peer-reviewed literature. The available information on its absorption maximum (λmax) varies depending on the solvent and the presence of binding partners, highlighting the sensitivity of its electronic structure to the local environment.

ParameterValueSolvent/Conditions
Absorption Maximum (λmax) ~525 nmAqueous solution[1]
~570 nmIn a complex with Mercury(II)[2]
Molar Absorptivity (ε) Data not available-
Emission Maximum (λem) Data not available-
Fluorescence Quantum Yield (Φ) Data not available-

It is important to note that the color of this compound in aqueous solution is described as a bright reddish purple. In concentrated sulfuric acid, it appears yellow, turning to a reddish-orange upon dilution[3].

Experimental Protocols for Spectral Characterization

To address the gap in available data, the following sections provide detailed methodologies for the experimental determination of the absorption and emission spectra of this compound.

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

I. Materials and Equipment:

  • This compound powder

  • Spectroscopic grade solvent (e.g., ethanol, methanol, deionized water)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

II. Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette and place it in the sample beam path.

  • Data Acquisition: Scan the absorbance over a wavelength range of approximately 400 nm to 700 nm.

  • Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'A' is the absorbance, 'b' is the path length (1 cm), and 'c' is the concentration.

This protocol describes the methodology to determine the fluorescence emission spectrum and quantum yield of this compound.

I. Materials and Equipment:

  • This compound solutions of known, low absorbance (A < 0.1 at the excitation wavelength)

  • A stable, well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)

  • Spectrofluorometer with an excitation and emission monochromator

  • Quartz fluorescence cuvettes

II. Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Determine Excitation Wavelength: Set the emission monochromator to a wavelength slightly longer than the absorption maximum (λmax) found from the UV-Vis spectrum and scan the excitation monochromator to find the excitation maximum. For optimal signal, the excitation wavelength is typically set to the absorption maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan the emission monochromator over a range starting from just after the excitation wavelength to a longer wavelength where the fluorescence intensity returns to baseline.

    • Record the emission spectrum of the solvent blank and subtract it from the sample's spectrum to correct for Raman scattering.

  • Quantum Yield Determination (Comparative Method):

    • Prepare a solution of the fluorescence standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is close to that of the sample solution.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Visualization of Experimental Workflow and Biological Interaction

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectral analysis and the proposed mechanism of biological staining.

experimental_workflow cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Stock Solution A2 Perform Serial Dilutions A1->A2 A3 Measure Absorbance Spectra A2->A3 A4 Determine λ_max and Molar Absorptivity (ε) A3->A4 E1 Prepare Dilute Solution (A < 0.1) A3->E1 Use λ_max for Excitation E2 Measure Emission Spectrum E1->E2 E4 Measure Quantum Yield (Φ) via Comparative Method E1->E4 E3 Determine λ_em E2->E3

Caption: Experimental workflow for determining the absorption and emission properties of this compound.

biological_staining_mechanism cluster_cell Biological Cell DNA DNA/RNA (Negatively Charged) Proteins Acidic Proteins (Negatively Charged) Dye This compound (Cationic Dye, Positively Charged) Dye->DNA Electrostatic Interaction Dye->Proteins Electrostatic Interaction

Caption: Mechanism of this compound as a biological stain via electrostatic interactions.

Mechanism of Biological Interaction

This compound is a cationic dye, meaning it carries a positive charge at physiological pH. In biological staining, its mechanism of action is primarily based on electrostatic interactions. Cellular components such as nucleic acids (DNA and RNA) and certain acidic proteins are negatively charged due to the presence of phosphate and carboxylate groups, respectively. The positively charged this compound molecules are therefore attracted to and bind with these negatively charged macromolecules, leading to their staining and visualization under a microscope. This interaction is generally non-specific and is driven by the principles of charge attraction.

References

Technical Guide: Determination of the Fluorescence Quantum Yield of Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield (Φ) for the cationic dye Astrazon Red 6B. While a specific published quantum yield value for this compound was not identified in a thorough literature search, this document outlines the necessary protocols and data presentation structures to enable researchers to determine this critical photophysical parameter. The methodologies described are based on established techniques for similar fluorescent dyes.

Introduction to this compound and Fluorescence Quantum Yield

This compound is a cationic methine dye.[1] Cationic dyes are widely used in various applications, including textile dyeing and biological staining.[1][2] The fluorescence quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological imaging and sensing applications.

The determination of the fluorescence quantum yield is crucial for the characterization of any new or uncharacterized fluorescent molecule. The most common method for this is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

Quantitative Data Presentation

As no specific photophysical data for this compound is readily available, the following table templates are provided for researchers to populate with their experimental data. For comparative purposes, a table with photophysical properties of common red fluorescent dyes is also included.

Table 1: Experimental Data for this compound

ParameterValueStandard Deviation
Solvent
Excitation Wavelength (nm)
Absorption Maximum (λabs, nm)
Emission Maximum (λem, nm)
Molar Absorptivity (ε, M-1cm-1)
Fluorescence Lifetime (τ, ns)
Fluorescence Quantum Yield (ΦF)

Table 2: Photophysical Properties of Selected Red Fluorescent Dyes (for reference)

DyeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)
Rhodamine BEthanol5545750.69 - 0.97[4]
Rhodamine 101Ethanol5745950.913[5][6]
Cresyl VioletEthanol5886100.578[5][6]
Oxazine 170Ethanol6176400.579[5][6]
Oxazine 1Ethanol6456650.141[5][6]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol is adapted from established methods for determining the relative fluorescence quantum yield of dyes like Rhodamine B.[3][4][7]

3.1. Materials and Instruments

  • This compound

  • Standard Dye: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine B or Rhodamine 101).

  • Solvent: Spectroscopy-grade solvent in which both the sample and standard are soluble and stable. Ethanol is a common choice for many dyes.[5][7]

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both this compound and the standard dye in the chosen solvent at a concentration of approximately 1 x 10-5 M.[7]

  • Preparation of Dilute Solutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[8] It is often recommended to keep the absorbance below 0.05.[7]

  • Absorption Measurements:

    • Record the UV-Vis absorption spectra of all dilute solutions of this compound and the standard dye.

    • Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of all dilute solutions. The excitation wavelength must be the same for both the sample and the standard.

    • The emission spectra should be corrected for the instrument's spectral response.[3]

    • Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis and Calculation:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard dye.

    • The relationship should be linear, and the slope of the resulting line should be determined for both the sample (GradX) and the standard (GradStd).

    • The fluorescence quantum yield of this compound (ΦX) can be calculated using the following equation:[8]

      ΦX = ΦStd * (GradX / GradStd) * (nX2 / nStd2)

      Where:

      • ΦStd is the quantum yield of the standard dye.

      • GradX and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • nX and nStd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare Stock Solution (this compound) prep_dilute_sample Prepare Serial Dilutions (Abs < 0.1) prep_stock_sample->prep_dilute_sample prep_stock_std Prepare Stock Solution (Standard Dye) prep_dilute_std Prepare Serial Dilutions (Abs < 0.1) prep_stock_std->prep_dilute_std abs_measure Measure Absorbance Spectra prep_dilute_sample->abs_measure prep_dilute_std->abs_measure fluo_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluo_measure Same Solutions integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationship for Quantum Yield Calculation

calculation_logic cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output phi_std Φ_Std (Known Quantum Yield of Standard) equation Φ_X = Φ_Std * (Grad_X / Grad_Std) * (n_X^2 / n_Std^2) phi_std->equation grad_x Grad_X (Slope for Sample) grad_x->equation grad_std Grad_Std (Slope for Standard) grad_std->equation n_x n_X (Refractive Index of Sample Solvent) n_x->equation n_std n_Std (Refractive Index of Standard Solvent) n_std->equation phi_x Φ_X (Quantum Yield of This compound) equation->phi_x

Caption: Logical inputs for the quantum yield calculation formula.

References

An In-depth Technical Guide to the Solubility of Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Astrazon Red 6B (also known as C.I. Basic Violet 7), a cationic methine dye. The document details its solubility in various solvents, presents a generalized experimental protocol for solubility determination, and includes visualizations of a key chemical interaction and a typical experimental workflow.

Core Data: Solubility of this compound

The solubility of a dye is a critical parameter for its application in various fields, including textile dyeing, ink formulation, and biological staining. The following data summarizes the available quantitative information on the solubility of this compound.

Quantitative Solubility Data

Limited quantitative data is available for the solubility of this compound in a range of solvents. The most commonly cited solvent is water.

SolventTemperature (°C)Solubility (g/L)Source
Water2010[1][2]
Water2550
Water250.01259

Note: Conflicting data exists for the solubility of this compound in water at 25°C. Researchers should verify this parameter experimentally for their specific applications.

Qualitative information suggests that related basic dyes, such as C.I. Basic Violet 1, are soluble in ethanol and chloroform. One source indicates that 1 gram of C.I. Basic Violet 1 dissolves in 10 ml of ethanol and 15 ml of glycerol.[3] However, specific quantitative solubility data for this compound in organic solvents remains largely unavailable in the reviewed literature.

Experimental Protocols: Determining Dye Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized methodology based on the equilibrium shake-flask method followed by UV-Vis spectrophotometry is presented below. This is a common and reliable method for determining the solubility of colored compounds.

Generalized Shake-Flask Method for Solubility Determination

1. Materials and Reagents:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • Thermostatic shaker or water bath

  • UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To completely remove any undissolved particles, centrifuge a portion of the supernatant at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining microparticles.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations: Chemical Interactions and Experimental Workflows

To further elucidate the properties and applications of this compound, the following diagrams, generated using the DOT language, illustrate a key chemical interaction and a typical experimental workflow.

Formation of an Ion Associate with a Mercury-Bromide Complex

This compound can form an ion associate with the bromide complex of mercury(II), a reaction that has been utilized for the spectrophotometric determination of mercury.

G cluster_reactants Reactants cluster_product Product HgBr4 HgBr₄²⁻ (Mercury-Bromide Complex) IonAssociate {[this compound]₂[HgBr₄]} (Ion Associate) HgBr4->IonAssociate + 2 AR6B This compound⁺ (Cationic Dye) AR6B->IonAssociate

Caption: Formation of the this compound-Mercury Bromide Ion Associate.

Experimental Workflow for Biological Staining

This compound is used as a biological stain, likely due to its cationic nature, which facilitates interaction with negatively charged cellular components. The following diagram outlines a generalized workflow for its use in staining biological samples.

G prep Sample Preparation (e.g., Fixation, Sectioning) stain Staining with This compound Solution prep->stain wash Washing/Rinsing (to remove excess stain) stain->wash mount Mounting on Slide wash->mount observe Microscopic Observation mount->observe

Caption: A generalized workflow for biological staining with this compound.

References

Astrazon Red 6B: A Technical Guide to its Mechanism of Action as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrazon Red 6B, a cationic methine dye, functions as a biological stain primarily through electrostatic interactions with negatively charged cellular components. Its positive charge facilitates binding to anionic macromolecules such as nucleic acids (DNA and RNA) and certain acidic proteins, enabling visualization under light microscopy. While utilized in histology and microbiology for staining tissues and cells, its application is less specific and not as well-characterized as more established biological stains.[1][2][3] This guide provides a detailed overview of the core mechanism of action of this compound, its chemical properties, and general principles of its application in biological staining, acknowledging the limited availability of specific, in-depth protocols and quantitative data in the current scientific literature.

Chemical and Physical Properties

This compound is a synthetic organic dye with the following key characteristics:

PropertyValue
Chemical Name N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride
Synonyms Basic Violet 7, C.I. 48020, Stenacrile brilliant red 6B
Chemical Formula C₂₄H₃₀Cl₂N₂
Molecular Weight 417.42 g/mol
CAS Number 6441-82-3
Appearance Dark red to dark purple crystalline powder
Solubility Soluble in water

Core Mechanism of Action

The primary mechanism of action for this compound as a biological stain is rooted in its cationic nature. In an aqueous solution, the dye molecule carries a net positive charge. This positive charge drives the electrostatic attraction and subsequent binding to negatively charged components within biological specimens.

Key cellular targets for this compound include:

  • Nucleic Acids: The phosphate backbone of both DNA and RNA is rich in negatively charged phosphate groups. These anionic sites serve as primary binding locations for the cationic this compound molecules. This interaction leads to the staining of the cell nucleus and ribosomes in the cytoplasm.

  • Acidic Proteins: Certain proteins, particularly those with a high content of acidic amino acid residues (e.g., aspartic acid, glutamic acid), will carry a net negative charge at physiological pH. This compound can bind to these proteins, contributing to the staining of the cytoplasm and extracellular matrix.

  • Other Anionic Molecules: Other negatively charged molecules within the cell, such as glycosaminoglycans in the extracellular matrix, can also serve as binding sites for the dye.

The intensity of staining is dependent on the density of these anionic sites within the tissue or cell. Structures with a high concentration of nucleic acids, such as the nucleus of a metabolically active cell or a bacterial cell, will stain more intensely.

Figure 1. General mechanism of this compound staining.

Experimental Protocols

Detailed and validated experimental protocols for the specific use of this compound in histological or cytological staining are not widely available in the scientific literature. However, a general protocol can be extrapolated based on the principles of staining with basic dyes. Researchers should optimize concentrations and incubation times for their specific applications.

General Staining Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.

    • Transfer slides through a descending series of ethanol solutions: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse slides in distilled water.

  • Staining:

    • Prepare a working solution of this compound (e.g., 0.1% to 1% in distilled water or a dilute acetic acid solution to enhance binding).

    • Immerse slides in the this compound staining solution for 1-5 minutes. Incubation time will need to be optimized.

    • Briefly rinse in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If overstaining occurs, slides can be briefly dipped in a dilute acid solution (e.g., 0.5% acetic acid) to remove excess dye. This step requires careful microscopic monitoring.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through an ascending series of ethanol solutions: 70% (1 minute), 95% (1 minute), 100% (2 changes of 2 minutes each).

    • Clear in xylene (or a substitute) for 2 changes of 2 minutes each.

    • Mount with a permanent mounting medium.

Staining_Workflow Start Paraffin Section Deparaffinize Deparaffinize (Xylene) Start->Deparaffinize Rehydrate Rehydrate (Ethanol Series) Deparaffinize->Rehydrate Wash_H2O_1 Wash (Distilled Water) Rehydrate->Wash_H2O_1 Stain Stain (this compound Solution) Wash_H2O_1->Stain Wash_H2O_2 Rinse (Distilled Water) Stain->Wash_H2O_2 Differentiate Differentiate (Optional, Dilute Acid) Wash_H2O_2->Differentiate Wash_H2O_3 Wash (Distilled Water) Differentiate->Wash_H2O_3 Dehydrate Dehydrate (Ethanol Series) Wash_H2O_3->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount End Stained Slide Mount->End

Figure 2. General workflow for staining with this compound.

Quantitative Data

Quantitative data on the spectral properties of this compound when bound to biological macromolecules is scarce. The following table summarizes the known physical properties. Researchers should perform their own spectral analysis for specific applications.

ParameterValue/Observation
Absorption Maximum (in water) Not consistently reported in available literature for biological staining applications. A study on its removal from aqueous solution used a wavelength of 525 nm for measurement.
Emission Maximum Not consistently reported in available literature for biological staining applications.
Optimal pH for Binding Around pH 6 has been noted for optimal adsorption in environmental studies, which may be relevant for biological staining.[1]
Binding Affinity (Kd) Not reported in the context of binding to nucleic acids or proteins.
Quantum Yield Not reported in the context of biological staining.

Applications and Limitations

This compound can be used as a general nuclear and cytoplasmic stain in various tissues.[2][3] Its red color provides good contrast with blue counterstains like hematoxylin if used in a multi-staining protocol. However, its utility is limited by its lack of specificity compared to other well-established histological stains.[1] For instance, it does not differentiate between DNA and RNA, and its binding to proteins is general.

Conclusion

This compound acts as a biological stain through a straightforward mechanism of electrostatic attraction between the cationic dye and anionic cellular components. While it can effectively stain nuclei and cytoplasm, its application in research is hampered by a lack of detailed characterization and specificity. For quantitative and highly specific localization studies, researchers are advised to use more established and well-documented biological stains. Further research is required to fully elucidate the potential and limitations of this compound in specialized biological staining applications.

References

Astrazon Red 6B for Live Cell Imaging: A Feasibility Assessment and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astrazon Red 6B, a cationic dye traditionally utilized in the textile industry and for staining fixed biological specimens, presents potential for live cell imaging due to its charged nature, which facilitates interaction with cellular components. However, a comprehensive review of existing literature reveals a significant lack of data on its photophysical properties, cytotoxicity in living cells, and established protocols for live-cell applications. This guide provides a summary of the currently available information on this compound and outlines a proposed experimental workflow to systematically evaluate its feasibility as a live cell imaging probe. While direct application is not yet established, this document serves as a foundational resource for researchers interested in exploring the potential of this dye.

Introduction

Live cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-time visualization of dynamic cellular processes. The selection of appropriate fluorescent probes is critical for successful live-cell imaging, with key considerations including brightness, photostability, low cytotoxicity, and specificity. This compound is a cationic dye belonging to the azo and methine class, suggesting it may interact with negatively charged structures within living cells, such as mitochondria and nucleic acids.[1] This document explores the known characteristics of this compound and provides a framework for its potential application in live cell imaging.

Physicochemical and Toxicological Properties of this compound

A thorough literature search yielded limited specific data regarding the photophysical and cytotoxic properties of this compound in the context of live cell imaging. The available information is summarized below.

PropertyValue/InformationSource
Chemical Name N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride[1]
Synonyms Basic Violet 7, Stenacrile Brilliant Red 6B
CAS Number 6441-82-3
Molecular Formula C₂₄H₃₀Cl₂N₂[1]
Molecular Weight 417.42 g/mol [1]
Appearance Dark red to dark purple crystalline powder
Absorbance Maximum (λmax) ~525 nm (in aqueous solution)
Fluorescence Excitation Not Reported
Fluorescence Emission Not Reported
Quantum Yield Not Reported
Photostability Not Reported
Toxicity Harmful if swallowed, causes serious eye damage. Very toxic to aquatic life.[2]
Cytotoxicity (IC50) Not Reported for any cell line.

Proposed Experimental Workflow for Feasibility Assessment

Given the absence of established protocols, a systematic evaluation is necessary to determine the suitability of this compound for live cell imaging. The following experimental workflow is proposed.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Live Cell Staining & Imaging a Prepare this compound Solutions (e.g., in PBS, DMSO) b Measure Absorbance Spectrum (Determine λmax) a->b c Measure Fluorescence Spectra (Determine Excitation & Emission Maxima) b->c d Determine Quantum Yield (Relative to a standard, e.g., Rhodamine B) c->d e Assess Photostability (Measure fluorescence decay under continuous illumination) d->e j Prepare Staining Solution (Based on IC50, e.g., 100-1000 nM) e->j Inform Imaging Parameters f Select Cell Line(s) (e.g., HeLa, HEK293) g Treat Cells with a Range of This compound Concentrations f->g h Perform Cell Viability Assay (e.g., MTT, PrestoBlue) g->h i Determine IC50 Value h->i i->j Inform Staining Concentration k Incubate Live Cells with Dye (Varying time and temperature) j->k l Wash and Image Cells (Using determined Ex/Em wavelengths) k->l m Co-localization Study (with known organelle markers, e.g., MitoTracker, Hoechst) l->m

Caption: Proposed experimental workflow for evaluating this compound in live cell imaging.

Detailed Methodologies for Key Experiments

Photophysical Characterization

Objective: To determine the fundamental spectral properties of this compound.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to final concentrations (e.g., 1-10 µM) in phosphate-buffered saline (PBS, pH 7.4).

  • Absorbance Spectroscopy: Use a spectrophotometer to measure the absorbance spectrum from 300 to 700 nm to determine the absorbance maximum (λmax).

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence excitation and emission spectra. Scan for excitation across a range below the λmax and for emission at wavelengths longer than the λmax.

  • Quantum Yield Determination: Calculate the relative quantum yield using a reference standard with a known quantum yield (e.g., Rhodamine B in ethanol) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photostability Assessment: Continuously expose a solution of this compound to the excitation light in a spectrofluorometer or on a microscope and measure the decay of fluorescence intensity over time.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to living cells.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells for a relevant incubation period (e.g., 24 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Live Cell Staining and Imaging

Objective: To visualize the subcellular localization of this compound in living cells.

Protocol:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.

  • Staining: Prepare a staining solution of this compound in pre-warmed culture medium at a concentration well below the IC50 (e.g., 100-500 nM). Remove the existing medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for a range of times (e.g., 15-60 minutes) at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.

  • Co-localization: To identify the stained organelles, co-stain the cells with known organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) and assess the overlap of the fluorescence signals.

Potential Signaling Pathways and Cellular Uptake

As a cationic molecule, the cellular uptake of this compound is likely driven by the plasma membrane and mitochondrial membrane potentials.

G cluster_0 Extracellular Space cluster_1 Cytoplasm AR_ext This compound (+) AR_cyt This compound (+) AR_ext->AR_cyt Plasma Membrane Potential-driven Uptake Mito Mitochondrion (Negative Potential) AR_cyt->Mito Mitochondrial Membrane Potential-driven Accumulation Nuc Nucleus (Negatively Charged DNA) AR_cyt->Nuc Electrostatic Interaction

Caption: Potential cellular uptake and localization mechanism of this compound.

Conclusion and Future Directions

This compound is a readily available and inexpensive cationic dye that, based on its chemical properties, holds theoretical potential for live cell imaging. However, the current lack of critical data on its photophysical characteristics and cytotoxicity prevents its direct application. The experimental workflow detailed in this guide provides a clear path for researchers to systematically evaluate its feasibility. Should this compound prove to have favorable properties, it could become a useful tool for staining specific organelles in living cells. Future work should focus on executing the proposed experiments to populate the data gaps and, if successful, optimizing staining protocols for various cell types and imaging modalities.

References

Evaluating the Photodynamic Therapy Potential of the Azo Dye Astrazon Red 6B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Astrazon Red 6B is a cationic azo dye recognized for its application in the textile, ink, and coatings industries due to its vibrant color and stability.[1][2] Its chemical structure, C24H30Cl2N2, lends it excellent lightfastness, a property that, in the context of photomedicine, raises questions about its potential as a photosensitizing agent for applications such as photodynamic therapy (PDT).[1][3] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[4][5][6][7]

Currently, there is a notable absence of scientific literature investigating or establishing the efficacy of this compound as a photosensitizer for photodynamic therapy. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound, or similar novel dye compounds, for their potential in PDT. The protocols and data presentation formats outlined herein are based on established methodologies in the field of photodynamic medicine.

Part 1: Core Photophysical and Photochemical Characterization

The initial step in evaluating a candidate photosensitizer is to determine its fundamental photophysical and photochemical properties. These characteristics are critical indicators of its potential to induce a photodynamic effect.

Key Photophysical Parameters

An ideal photosensitizer for PDT should possess strong absorption in the red or near-infrared region of the electromagnetic spectrum (the "therapeutic window," ~650-950 nm), where light penetration through tissue is maximal.[8] Additionally, a high quantum yield of singlet oxygen generation is a primary determinant of photodynamic efficacy.[9]

Table 1: Essential Photophysical and Photochemical Properties for a Candidate Photosensitizer

PropertySymbolDesired Value for PDTExperimental Method
Maximum Absorption Wavelengthλmax650 - 950 nmUV-Visible Spectroscopy
Molar Extinction Coefficientε> 20,000 M⁻¹cm⁻¹UV-Visible Spectroscopy
Fluorescence Quantum YieldΦfLowFluorescence Spectroscopy
Singlet Oxygen Quantum YieldΦΔHigh (ideally > 0.4)Direct or indirect methods
Photobleaching Quantum YieldΦpbLowSpectrophotometric monitoring during irradiation
Experimental Protocols

1. Determination of Absorption Spectrum and Molar Extinction Coefficient:

  • Objective: To identify the wavelength of maximum absorbance (λmax) and the light-absorbing capacity (ε) of this compound.

  • Methodology:

    • Prepare a series of known concentrations of this compound in a relevant solvent (e.g., DMSO, ethanol, or PBS).

    • Measure the absorbance of each solution across the UV-Visible spectrum (typically 300-900 nm) using a spectrophotometer.

    • Identify the λmax from the resulting spectra.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

2. Measurement of Singlet Oxygen Quantum Yield (ΦΔ):

  • Objective: To quantify the efficiency of singlet oxygen generation by this compound upon light absorption.

  • Methodology (Indirect Method using a Chemical Trap):

    • A solution containing this compound and a singlet oxygen trap (e.g., 9,10-diphenylanthracene, DPA) is prepared.[10] A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used as a standard.[10][11]

    • The solution is irradiated with light at the λmax of the photosensitizer.

    • The decrease in absorbance of the chemical trap, which reacts with singlet oxygen, is monitored over time using a spectrophotometer.[10]

    • The ΦΔ of this compound is calculated relative to the reference standard.[10][11]

Part 2: In Vitro Assessment of Photodynamic Efficacy

Following favorable photophysical characterization, the next stage involves assessing the biological activity of the candidate photosensitizer in relevant cell culture models. This typically involves evaluating its cytotoxicity in the dark versus upon light activation, its ability to be taken up by cancer cells, and the mechanism by which it induces cell death.

Experimental Workflow for In Vitro PDT Evaluation

G cluster_0 In Vitro PDT Efficacy Workflow cluster_1 Endpoint Assays prep Cell Culture (e.g., Cancer Cell Line) incubate Incubate with This compound prep->incubate wash Wash to Remove Unbound Dye incubate->wash irradiate Irradiate with Light (at λmax) wash->irradiate uptake Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) wash->uptake Parallel Experiment post_incubate Post-Irradiation Incubation (e.g., 24h) irradiate->post_incubate cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) post_incubate->cytotoxicity cell_death Cell Death Mechanism (Annexin V/PI Staining) post_incubate->cell_death

A generalized workflow for evaluating the in vitro photodynamic efficacy of a candidate photosensitizer.
Data Presentation

Quantitative results from in vitro studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 2: Example Data Summary for In Vitro Cytotoxicity Studies

Cell LineThis compound Conc. (µM)Light Dose (J/cm²)Cell Viability (%)IC50 (µM)
HeLa00100 ± 5-
HeLa10098 ± 4> 50 (Dark)
HeLa01099 ± 5-
HeLa11075 ± 62.5 (Light)
HeLa51030 ± 7
HeLa10105 ± 2
MCF-710095 ± 6> 50 (Dark)
MCF-751045 ± 84.8 (Light)
Detailed Experimental Protocols

1. Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the concentration-dependent cytotoxicity of this compound with and without light exposure.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.[12]

    • Incubate the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).

    • Wash the cells with phosphate-buffered saline (PBS) to remove unbound dye.

    • Add fresh culture medium. The "light" group is irradiated with a light source (e.g., LED array) at the predetermined λmax and a specific light dose, while the "dark" control group is kept in the dark.[12][13]

    • Incubate the cells for a further 24-48 hours.

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to untreated control cells.

2. Cellular Uptake and Localization:

  • Objective: To visualize and quantify the cellular accumulation of this compound.

  • Methodology:

    • Grow cells on glass coverslips or in imaging dishes.

    • Incubate with this compound for various time points.

    • Wash cells with PBS.

    • For localization, co-stain with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

    • Visualize the intracellular fluorescence of this compound using fluorescence microscopy.[14]

    • For quantification, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity.[15][16]

3. Determination of Cell Death Mechanism (Apoptosis vs. Necrosis):

  • Objective: To distinguish between apoptotic and necrotic cell death pathways induced by this compound-PDT.

  • Methodology (Annexin V and Propidium Iodide Staining):

    • Following PDT treatment, collect both adherent and floating cells.

    • Wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[12]

    • Analyze the stained cells by flow cytometry.

      • Annexin V-positive, PI-negative cells are early apoptotic.

      • Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

      • Annexin V-negative, PI-positive cells are necrotic.

Part 3: Elucidation of Molecular Mechanisms and Signaling Pathways

PDT-induced cell death is a complex process involving multiple signaling pathways that are often initiated at the site of primary photodamage.[4][6] The subcellular localization of the photosensitizer is a key determinant of the ensuing cell death modality.[5] For instance, mitochondrial photodamage often triggers the intrinsic apoptotic pathway, while damage to the endoplasmic reticulum can lead to paraptosis or apoptosis, and lysosomal damage can induce apoptosis.[4]

Common Signaling Pathways in PDT-Induced Apoptosis

G cluster_0 Mitochondrial (Intrinsic) Pathway PDT PDT-Induced ROS Mito Mitochondrial Damage PDT->Mito Bcl2 Anti-apoptotic Bcl-2 Family (Inhibited) Mito->Bcl2 damage BaxBak Pro-apoptotic Bax/Bak (Activated) Mito->BaxBak Bcl2->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Apoptosome) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of the intrinsic apoptotic pathway commonly activated by PDT.
Logical Relationship for Investigating Cell Death

The determination of the specific cell death pathway involves a series of logical steps and experiments designed to probe key molecular events.

G start Observe Cell Death Post-PDT flow Annexin V/PI Staining (Flow Cytometry) start->flow caspase Caspase Activity Assay (e.g., Caspase-3/7, -9) flow->caspase If Apoptosis Detected result_necrosis Conclusion: Necrosis/Other Pathways Predominate flow->result_necrosis If Primarily Necrosis western Western Blot for Apoptotic Proteins (e.g., PARP cleavage, Bcl-2) caspase->western If Caspases Activated caspase->result_necrosis If Caspases Not Activated result_apoptosis Conclusion: Apoptosis is a Key Mechanism western->result_apoptosis If Apoptotic Markers Present

References

Astrazon Red 6B for Plant Cell Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Astrazon Red 6B for staining plant cells is not a widely documented application in scientific literature. This guide is a theoretical framework based on the chemical properties of this compound as a cationic dye and general principles of plant cell staining. The protocols provided are hypothetical and would require empirical validation.

Introduction

This compound is a cationic azo dye, primarily utilized in the textile industry for its vibrant red hue and strong affinity for acrylic fibers.[1] Its cationic nature, meaning it carries a positive charge, suggests a potential for binding to negatively charged components within plant cells, such as the cell wall and nucleus. This guide explores the theoretical application of this compound for plant cell staining, provides a hypothetical protocol, and discusses potential mechanisms of action.

Core Principles and Mechanism of Action

As a cationic dye, this compound's staining potential in plant cells would theoretically rely on electrostatic interactions. Plant cell walls are rich in negatively charged pectin molecules, and the DNA within the nucleus is also negatively charged due to its phosphate backbone. The positively charged this compound molecules would be attracted to and bind with these anionic sites, leading to their visualization under a microscope. This principle is similar to other cationic dyes used in biological staining, such as Acridine Orange, which binds to the cell wall.

Signaling Pathway Diagram (Hypothetical Interaction)

G cluster_cell Plant Cell CW Cell Wall (Pectins) PM Plasma Membrane N Nucleus (DNA) AR6B This compound (+) AR6B->CW Electrostatic Interaction AR6B->N Electrostatic Interaction

Caption: Hypothetical electrostatic interaction of cationic this compound with negatively charged components of a plant cell.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValue
Synonyms Stenacrile brilliant red 6B, Basic violet 7
CAS Number 6441-82-3
Molecular Formula C₂₄H₃₀Cl₂N₂
Molecular Weight 417.42 g/mol
Appearance Dark red to dark purple to dark blue powder/crystalline
Class Azo dye

Source:[1]

Proposed Experimental Protocol for Staining Plant Cells

This protocol is a starting point for researchers wishing to investigate the utility of this compound for staining plant cells. Optimization of dye concentration, incubation time, and washing steps will be necessary.

Materials:

  • This compound dye powder

  • Distilled water

  • Ethanol (for stock solution)

  • Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Plant material (e.g., onion epidermal peels, Arabidopsis thaliana seedlings)

  • Microscope slides and coverslips

  • Microscope with bright-field or fluorescence capabilities

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1% (w/v) stock solution of this compound in ethanol.

    • Dilute the stock solution in your chosen buffer to achieve a working concentration. A starting range of 0.01% to 0.1% (w/v) is suggested.

  • Sample Preparation:

    • Obtain thin sections of the plant material. For example, peel a single layer of the inner epidermis from an onion bulb or mount whole Arabidopsis seedlings.

  • Staining:

    • Place the plant material on a microscope slide.

    • Add a drop of the this compound working solution to the sample.

    • Incubate for 5-15 minutes at room temperature. Incubation time may need to be adjusted based on the tissue type and desired staining intensity.

  • Washing:

    • Gently remove the excess stain by washing with the buffer solution. This step is crucial to reduce background staining and improve contrast. Repeat the wash 2-3 times.

  • Mounting and Observation:

    • Add a drop of clean buffer or a mounting medium to the stained sample.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Observe the stained cells under a microscope.

Experimental Workflow Diagram

G prep_stain Prepare Staining Solution (0.01% - 0.1% this compound) stain Incubate Sample in Stain (5-15 minutes) prep_stain->stain prep_sample Prepare Plant Sample (e.g., Onion Epidermis) prep_sample->stain wash Wash with Buffer (2-3 times) stain->wash mount Mount on Slide wash->mount observe Microscopic Observation mount->observe

Caption: Proposed workflow for staining plant cells with this compound.

Quantitative Data

As there is no published research on the use of this compound for quantitative analysis in plant cells, no data can be presented. Should this dye prove effective, quantitative studies could involve measuring the fluorescence intensity in different cellular compartments or correlating staining intensity with the concentration of specific cellular components.

Established Alternatives for Plant Cell Staining

For researchers requiring reliable and well-documented staining of plant cells, several alternative dyes are available.

DyeTarget Cellular Component(s)Notes
Toluidine Blue O General purpose stain, metachromaticStains different tissues in different colors based on their chemical composition.
Safranin Nuclei, lignified and cutinized cell wallsA classic botanical stain, often used as a counterstain.
Aceto-carmine Nuclei and chromosomesWidely used in plant cytology for its specificity to chromatin.
DAPI DNA (Nuclei)A fluorescent stain that binds strongly to DNA.
Propidium Iodide DNA (Nuclei), Cell WallA fluorescent stain often used to assess cell viability and as a counterstain for the cell wall.

Conclusion

While this compound is a well-established dye in the textile industry, its application in plant cell biology is largely unexplored. Based on its cationic nature, it holds theoretical potential for staining negatively charged structures within plant cells. The provided protocol is a hypothetical starting point for investigation. However, for routine and reliable staining of plant cells, researchers are advised to use established dyes with well-documented protocols and predictable results. Further research is necessary to validate the efficacy and specificity of this compound as a biological stain for plant tissues.

References

Methodological & Application

Application Notes and Protocols: Astrazon Red 6B for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye.[1] Due to its positive charge, it can interact with negatively charged components within cells, making it a candidate for use as a fluorescent stain in biological research. This document provides detailed application notes and a generalized protocol for the use of this compound in fluorescence microscopy for staining cultured cells. As the fluorescence properties of this compound are not extensively characterized in the scientific literature for microscopy applications, this protocol is based on the known properties of cationic dyes and general fluorescence staining procedures.

Chemical and Spectral Properties

This compound is a vibrant red dye with the chemical formula C₂₄H₃₀Cl₂N₂ and a molecular weight of approximately 417.42 g/mol .[2] As a cationic dye, it is expected to accumulate in organelles with a negative membrane potential, such as mitochondria, and may also bind to nucleic acids in the nucleus.

PropertyValueReference
Synonyms Basic Violet 7, Stenacrile brilliant red 6B[2]
CAS Number 6441-82-3[2]
Molecular Formula C₂₄H₃₀Cl₂N₂[2]
Molecular Weight 417.42 g/mol [2]
Appearance Dark red to dark purple powder[2]
Excitation (λex) ~570 nm (inferred from absorbance maximum)Inferred from spectrophotometric data
Emission (λem) ~590 - 670 nm (Estimated)Estimated based on typical Stokes shift

Note on Spectral Properties: The precise excitation and emission maxima of this compound for fluorescence microscopy have not been definitively reported in peer-reviewed literature. The excitation wavelength of ~570 nm is inferred from its reported maximum absorbance. The emission wavelength is an estimation based on the typical Stokes shift (the difference between the excitation and emission wavelengths) for red fluorescent dyes, which generally ranges from 20 to 100 nm.[1][3][4] Researchers should empirically determine the optimal settings for their specific microscope and filter sets.

Staining Principle

The staining mechanism of this compound is based on its cationic nature. The positively charged dye molecules are attracted to and accumulate in cellular compartments with a net negative charge. This can include the mitochondrial matrix, due to the proton gradient across the inner mitochondrial membrane, and the cell nucleus, due to the negatively charged phosphate backbone of DNA. The specific localization may vary depending on cell type and physiological state.

Astrazon This compound (+) Cell Cell Membrane Astrazon->Cell Passive Diffusion Cytoplasm Cytoplasm Cell->Cytoplasm Mitochondria Mitochondria (-) Cytoplasm->Mitochondria Electrostatic Attraction Nucleus Nucleus (DNA -) Cytoplasm->Nucleus Electrostatic Attraction

Cellular uptake and localization of this compound.

Experimental Protocols

The following are generalized protocols for staining both live and fixed adherent cultured cells with this compound. Optimization of dye concentration, incubation time, and washing steps may be necessary for different cell lines and experimental conditions.

Live-Cell Staining Protocol

This protocol is intended for the visualization of potential mitochondrial staining.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured adherent cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare a 1 mM stock solution of this compound: Dissolve 4.17 mg of this compound in 10 mL of DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light.

  • Prepare a working staining solution: Dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation around 570 nm and emission collection between 590 nm and 670 nm).

Fixed-Cell Staining Protocol

This protocol is suitable for observing the general distribution of the dye, which may include nuclear staining.

Materials:

  • This compound powder

  • DMSO, anhydrous

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

  • Cultured adherent cells on coverslips

Procedure:

  • Cell Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If nuclear staining is desired, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working staining solution of 1-10 µM this compound in PBS from the 1 mM DMSO stock solution.

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with suitable filter sets.

Experimental Workflow Diagram

cluster_prep Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining prep_stock Prepare 1 mM this compound in DMSO prep_working Prepare 1-10 µM working solution in appropriate buffer prep_stock->prep_working live_stain Incubate with working solution (15-30 min, 37°C) prep_working->live_stain fixed_stain Incubate with working solution (15-30 min, RT) prep_working->fixed_stain live_wash1 Wash cells with PBS live_wash1->live_stain live_wash2 Wash cells with imaging medium live_stain->live_wash2 live_image Image live_wash2->live_image fix Fix cells (e.g., 4% PFA) perm Permeabilize (optional, e.g., Triton X-100) fix->perm perm->fixed_stain fixed_wash Wash cells with PBS fixed_stain->fixed_wash mount Mount coverslip fixed_wash->mount fixed_image Image mount->fixed_image

Workflow for live and fixed-cell staining.

Concluding Remarks

This compound is a readily available cationic dye with potential applications in fluorescence microscopy. Due to the limited availability of specific protocols and spectral data for this application, the provided information serves as a starting point for researchers. It is imperative to optimize the staining conditions and confirm the spectral properties using your specific instrumentation. Further characterization of this compound's photostability and specificity will be valuable for its broader adoption in cellular imaging.

References

Application Notes and Protocols for Astrazon Red 6B in Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B is a cationic dye belonging to the methine class. Its positive charge allows it to interact with negatively charged components within cells, such as nucleic acids and the inner mitochondrial membrane, making it a candidate for live-cell staining applications. While primarily utilized in the textile industry, its fluorescent properties suggest potential for use in biological research.

This document provides a comprehensive guide to utilizing this compound for cell staining. As specific, validated protocols for this dye are not widely published, the following information is based on the general principles of using cationic dyes for cellular imaging. These protocols should be considered a starting point and will likely require optimization for specific cell types and experimental conditions.

Physicochemical Properties

A summary of the known properties of this compound is presented below. Researchers should note that key fluorescence data, such as quantum yield and photostability, are not extensively documented and may need to be determined empirically.

PropertyValue
Synonyms Basic Violet 7, C.I. 48020
Molecular Formula C₂₄H₃₀Cl₂N₂
Molecular Weight 417.42 g/mol
Appearance Dark red to dark purple crystalline powder
Solubility Soluble in water
Storage Store at room temperature, protected from light

Experimental Protocols

I. Determining the Optimal Staining Concentration

The ideal concentration of this compound will balance strong fluorescent signal with minimal cytotoxicity. A concentration titration is a critical first step.

Protocol: Concentration Titration for Optimal Staining

  • Cell Preparation:

    • Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes or 96-well imaging plates) and culture to the desired confluency (typically 50-70%).

  • Preparation of Staining Solutions:

    • Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water or DMSO.

    • Prepare a series of working concentrations ranging from 0.1 µM to 25 µM by diluting the stock solution in serum-free cell culture medium.

  • Staining Procedure:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the various concentrations of this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed, complete cell culture medium.

    • Add fresh, pre-warmed complete medium to the cells.

    • Image the cells immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (e.g., a rhodamine filter set).

  • Analysis:

    • Evaluate the staining intensity and subcellular localization at each concentration.

    • Assess cell morphology for any signs of cytotoxicity (e.g., cell rounding, blebbing).

    • The optimal concentration will provide bright, specific staining with no observable adverse effects on cell morphology.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed Cells D Wash Cells with PBS A->D B Prepare this compound Stock (1 mM) C Prepare Working Concentrations (0.1-25 µM) B->C E Add Staining Solution C->E D->E F Incubate (15-30 min) E->F G Wash Cells with Medium F->G H Image with Fluorescence Microscope G->H I Determine Optimal Concentration H->I

Figure 1. Workflow for determining the optimal concentration of this compound.

II. Protocol for Live-Cell Staining

Once the optimal concentration is determined, this protocol can be used for routine live-cell imaging.

  • Cell Preparation:

    • Culture cells on an appropriate imaging vessel to the desired confluency.

  • Staining:

    • Prepare the optimal working concentration of this compound in serum-free medium.

    • Remove the culture medium, wash once with PBS, and add the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the staining solution and wash twice with complete medium.

    • Add fresh, pre-warmed complete medium containing an anti-photobleaching agent if necessary.

    • Proceed with live-cell imaging.

III. Assessing Cytotoxicity

It is crucial to quantify the potential cytotoxic effects of this compound on the cell line of interest. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Treatment:

    • Prepare a range of this compound concentrations (including concentrations higher than the determined optimal staining concentration) in complete culture medium.

    • Remove the existing medium from the cells and add the treatment solutions. Include untreated control wells.

    • Incubate for a period relevant to your experimental timeline (e.g., 4, 24, or 48 hours).

  • MTT Addition:

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the concentration of this compound to determine the cytotoxic profile.

Concentration of this compoundAbsorbance at 570 nm (OD)% Cell Viability
0 µM (Control) [Insert Value]100%
[Concentration 1] [Insert Value][Calculate %]
[Concentration 2] [Insert Value][Calculate %]
[Concentration 3] [Insert Value][Calculate %]
[Concentration 4] [Insert Value][Calculate %]

Potential Cellular Interactions and Signaling

As a cationic dye, this compound is expected to accumulate in cellular compartments with a negative potential. This primarily includes the mitochondrial matrix, due to the high membrane potential maintained by the electron transport chain, and the nucleus, due to the negatively charged phosphate backbone of DNA.

G cluster_cell Cell cluster_effects Potential Downstream Effects Mitochondrion Mitochondrion (Negative Membrane Potential) Mito_Stress Mitochondrial Stress Mitochondrion->Mito_Stress Nucleus Nucleus (Negatively Charged DNA) DNA_Damage DNA Damage Response Nucleus->DNA_Damage Cytosol Cytosol Astrazon This compound (Cationic Dye) Astrazon->Mitochondrion Accumulation Astrazon->Nucleus Binding ROS Reactive Oxygen Species (ROS) Production Mito_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis

Figure 2. Potential interactions of a cationic dye with cellular components.

The accumulation of a cationic dye in these organelles could potentially lead to:

  • Mitochondrial Stress: High concentrations may disrupt the mitochondrial membrane potential, leading to impaired cellular respiration and increased production of reactive oxygen species (ROS).

  • DNA Damage: Intercalation with DNA could interfere with replication and transcription, potentially triggering a DNA damage response.

  • Apoptosis: Significant cellular stress induced by the dye could lead to programmed cell death.

Further investigation into these potential effects is recommended, especially if long-term imaging or high concentrations of this compound are to be used. Techniques such as ROS detection assays, apoptosis assays (e.g., Annexin V staining), and DNA damage markers (e.g., γH2AX staining) could be employed.

Disclaimer

These protocols are intended as a general guide. It is essential for researchers to optimize these procedures for their specific cell types and experimental systems. The cytotoxicity of this compound should be carefully evaluated before its use in extensive experimental studies.

Astrazon Red 6B: Application Notes and Protocols for Histology and Cytology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B is a cationic azo dye, also known as Basic Violet 7, recognized for its vibrant red hue.[1] While extensively utilized in the textile industry, its application as a biological stain in histology and cytology is less documented but holds significant potential.[1] Its cationic nature allows it to bind to negatively charged (basophilic) tissue components, such as nucleic acids in cell nuclei, glycosaminoglycans in cartilage matrix, and granules of mast cells. This document provides detailed application notes and inferred protocols for the use of this compound in biological staining, based on its chemical properties and in comparison to structurally and functionally similar dyes.

Principle of Staining

This compound is a cationic dye, meaning it carries a positive charge. In biological tissues, numerous components are anionic (negatively charged) and are termed basophilic. The staining mechanism of this compound is primarily based on electrostatic attraction, where the positively charged dye molecules bind to these negatively charged tissue components. This interaction allows for the visualization of specific cellular and extracellular structures.

Key basophilic structures that can potentially be stained by this compound include:

  • Nuclei: Due to the high concentration of phosphate groups in DNA and RNA.

  • Cartilage Matrix: Rich in sulfated glycosaminoglycans (e.g., chondroitin sulfate).

  • Mast Cell Granules: Contain heparin, a highly sulfated glycosaminoglycan.

  • Mucins: Acidic mucins contain carboxylated and sulfated sugars.

Applications in Histology and Cytology

Based on the staining principles of similar cationic dyes like Safranin O and Toluidine Blue, this compound is anticipated to be a valuable tool for the following applications:

  • Demonstration of Cartilage: For the visualization of proteoglycan content in cartilage, which is crucial in the study of osteoarthritis and other joint pathologies.

  • Identification of Mast Cells: For the specific staining of mast cell granules, facilitating their quantification and localization in various tissues, which is important in studies of allergy, inflammation, and immunology.

  • Counterstaining in Immunohistochemistry (IHC): To provide nuclear contrast to immunolocalized antigens, particularly when chromogens like DAB (brown) are used.

  • Plant Histology: For the differential staining of lignified (red) and cellulosic (unstained or counterstained) plant cell walls.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for this compound in histological applications. The following table provides a comparative summary of concentrations and staining times for similar cationic dyes, which can serve as a starting point for optimizing this compound protocols.

DyeApplicationTypical ConcentrationTypical Staining Time
This compound (Inferred) Cartilage, Mast Cells, Nuclei0.1% - 1.0% in aqueous or alcoholic solution5 - 30 minutes
Safranin O Cartilage, Mast Cells0.1% - 1.0% in distilled water5 - 30 minutes
Toluidine Blue Mast Cells0.1% - 0.5% in acidic buffer (pH 2.5-4.0)2 - 5 minutes
Nuclear Fast Red Nuclear Counterstain0.1% in 5% aluminum sulfate solution5 - 10 minutes

Experimental Protocols

Note: The following protocols are inferred based on standard histological procedures and the properties of similar cationic dyes. Optimization of incubation times, dye concentration, and differentiation steps is highly recommended for specific tissues and applications.

Protocol 1: Staining of Cartilage and Mast Cells in Paraffin-Embedded Sections

This protocol is adapted from standard Safranin O staining methods for the demonstration of proteoglycans in cartilage and mast cell granules.

Materials:

  • This compound powder

  • Distilled water

  • Acetic acid, glacial

  • Weigert's Iron Hematoxylin (for nuclear counterstaining)

  • Acid-alcohol (1% HCl in 70% ethanol)

  • Fast Green FCF (0.05% in 95% ethanol) (for counterstaining connective tissue)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Paraffin-embedded tissue sections on slides

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 minutes.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse in running tap water.

  • Nuclear Staining (Optional):

    • Stain in Weigert's Iron Hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 5 minutes.

    • Differentiate in acid-alcohol (1-2 quick dips).

    • "Blue" in running tap water for 5 minutes.

  • This compound Staining:

    • Prepare a 0.1% this compound solution in 1% acetic acid.

    • Immerse slides in the this compound solution for 5-15 minutes.

  • Counterstaining (Optional):

    • Rinse briefly in distilled water.

    • Immerse in 0.05% Fast Green solution for 3-5 minutes.

  • Dehydration and Clearing:

    • Rapidly dehydrate through 95% ethanol and 2 changes of 100% ethanol.

    • Clear in 2 changes of xylene, 3 minutes each.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Cartilage matrix, mast cell granules, and nuclei: Bright Red to Pink

  • Connective tissue (if counterstained with Fast Green): Green

  • Nuclei (if stained with Hematoxylin): Blue to Black

Protocol 2: Staining of Cytology Smears

This protocol provides a basic method for staining cytology smears for the evaluation of cellular morphology.

Materials:

  • This compound powder

  • Distilled water

  • Ethanol (95%)

  • Methanol

  • Cytology smears (air-dried or fixed)

Procedure:

  • Fixation:

    • Fix air-dried smears in methanol for 5-10 minutes.

  • Staining:

    • Prepare a 0.5% aqueous solution of this compound. Filter before use.

    • Immerse slides in the staining solution for 2-5 minutes.

  • Rinsing:

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration:

    • Dehydrate in 95% ethanol (2-3 quick dips).

  • Clearing and Mounting:

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Red

  • Cytoplasm: Lighter shades of red or pink

Visualizations

Experimental_Workflow_Histology cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (e.g., Hematoxylin) Rehydration->Nuclear_Stain Astrazon_Red This compound Staining Nuclear_Stain->Astrazon_Red Counterstain Counterstain (e.g., Fast Green) Astrazon_Red->Counterstain Dehydration_post Dehydration (Ethanol Series) Counterstain->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting

Workflow for this compound Staining in Histology.

Staining_Mechanism cluster_tissue Anionic Tissue Components (-) Astrazon This compound (+) Nuclei Nucleic Acids (Phosphate groups) Astrazon->Nuclei Electrostatic Attraction Cartilage Glycosaminoglycans (Sulfate groups) Astrazon->Cartilage Electrostatic Attraction Mast_Cells Heparin (Sulfate groups) Astrazon->Mast_Cells Electrostatic Attraction

Principle of this compound Staining.

Disclaimer

The provided protocols are intended as a starting point for research applications. Due to the limited specific literature on this compound for histological and cytological staining, users should perform their own validation and optimization for their specific experimental conditions and tissue types. Safety precautions appropriate for handling laboratory dyes and chemicals should be followed at all times.

References

Astrazon Red 6B as a Potential Mitochondrial Stain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer

Introduction

Astrazon Red 6B is a cationic methine dye.[3] Many fluorescent probes used for mitochondrial staining are cationic molecules that accumulate in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (-150 to -180 mV). This accumulation is the fundamental principle behind widely used mitochondrial dyes such as Rhodamine 123, TMRM, and various MitoTracker™ probes. Given that this compound possesses a positive charge, it has the potential to be sequestered by active mitochondria in live cells.[3] These notes provide a theoretical framework and a hypothetical protocol for investigating this compound as a mitochondrial stain.

Properties of this compound

A summary of the known properties of this compound is presented below. It is critical to note the absence of comprehensive fluorescence data.

PropertyValueReference
Chemical Name N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride[3]
Synonyms Basic Violet 7, Stenacrile Brilliant Red 6B[1]
CAS Number 6441-82-3[1]
Molecular Formula C₂₄H₃₀Cl₂N₂[1]
Molecular Weight 417.42 g/mol [1]
Appearance Dark red to dark purple powder[1]
Solubility Soluble in water[3]
Absorption Max (λmax) ~570 nm (in complex with mercury bromide)[5]
Excitation Max (Ex) Not empirically determined. Predicted to be near the absorption maximum (~570 nm).
Emission Max (Em) Not empirically determined. Predicted to be >580 nm. Requires experimental validation.
Quantum Yield Not Reported
Photostability Not Reported for biological imaging
Cytotoxicity Harmful if swallowed, causes serious eye damage. May cause irritation or allergic reactions.[2][6]

Comparison with Established Mitochondrial Stains

The following table provides a comparative overview of this compound (with predicted properties) and well-established mitochondrial stains.

FeatureThis compound (Hypothetical)MitoTracker™ Red CMXRosTetramethylrhodamine (TMRM)
Mechanism Cationic, membrane potential-dependent accumulationCationic, membrane potential-dependent accumulation with covalent bindingCationic, membrane potential-dependent accumulation
Excitation (nm) ~570 (Requires Validation)~579~548
Emission (nm) >580 (Requires Validation)~599~573
Fixability UnknownYesNo
Cytotoxicity Harmful if swallowed, causes serious eye damageLow at working concentrationsCan be cytotoxic at higher concentrations
Validation None for mitochondrial staining Extensively validatedExtensively validated

Experimental Protocols (Hypothetical)

This protocol is a suggested starting point and requires extensive optimization for your specific cell type and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Weigh out 4.17 mg of this compound powder.

    • Dissolve in 10 mL of high-quality dimethyl sulfoxide (DMSO).

    • Mix thoroughly by vortexing.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • This compound Working Solution (100 nM - 1 µM):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM) to determine the optimal staining concentration with minimal cytotoxicity.

Cell Staining Protocol (Adherent Cells)
  • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed serum-free medium or buffer.

  • Add the pre-warmed this compound working solution to the cells, ensuring complete coverage.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.

  • Add fresh, pre-warmed culture medium to the cells.

  • Proceed with imaging immediately for live-cell analysis.

Imaging and Analysis
  • Microscopy: Use a fluorescence microscope equipped with appropriate filter sets. Based on the predicted absorption maximum, a filter set suitable for Texas Red® or similar fluorophores (e.g., Excitation: ~560-580 nm, Emission: >590 nm) would be a logical starting point.

  • Expected Results: In healthy cells with a high mitochondrial membrane potential, a punctate, filamentous, or reticular staining pattern in the cytoplasm, characteristic of mitochondria, is expected.

  • Validation: To confirm mitochondrial localization, co-staining with a validated mitochondrial marker (e.g., MitoTracker™ Green FM) is highly recommended. To verify membrane potential dependency, cells can be treated with a mitochondrial membrane potential disruptor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which should lead to a loss of the specific staining pattern.

Signaling Pathways and Experimental Workflows

Diagram 1: Principle of Cationic Dye Accumulation in Mitochondria

G start Start cell_prep Prepare Cells (e.g., Plate on coverslips) start->cell_prep reagent_prep Prepare this compound Working Solution cell_prep->reagent_prep staining Incubate Cells with Staining Solution (15-45 min, 37°C) reagent_prep->staining wash Wash Cells (2-3 times) staining->wash imaging Image with Fluorescence Microscope wash->imaging analysis Analyze Mitochondrial Morphology & Intensity imaging->analysis end End analysis->end

References

Astrazon Red 6B for Cell Viability and Cytotoxicity Assessment: A Review of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Astrazon Red 6B, a cationic azo dye, is primarily utilized in the textile industry and for general biological staining.[1][2] While its cationic nature suggests a potential for interaction with cellular components, a comprehensive review of scientific literature reveals a lack of established protocols or data supporting its use as a specific or reliable indicator for assessing cell viability or cytotoxicity. This document, therefore, addresses the initial query by first clarifying the current scientific standing of this compound in this application. Subsequently, it provides detailed application notes and protocols for well-validated, alternative methods that are commonly employed by researchers, scientists, and drug development professionals to accurately assess cell viability and cytotoxicity. These alternative methods are robust, reproducible, and offer clear, quantifiable endpoints.

This compound: Current Applications and Limitations for Viability/Cytotoxicity Assays

This compound, also known as Basic Violet 7, is a red-purple cationic dye.[3][4] Its positive charge facilitates interaction with negatively charged molecules within cells, such as nucleic acids.[2] This property is the basis for its use as a general biological stain for visualizing cellular structures.[1][2]

However, for a dye to be a reliable indicator of cell viability or cytotoxicity, it must exhibit specific characteristics, such as:

  • Selective permeability: The dye should only enter cells with compromised membranes (a marker of cell death) or, conversely, be actively extruded from healthy cells.

  • Correlation with metabolic activity: The dye's signal should directly correlate with a key metabolic process that is active only in viable cells.

  • Low intrinsic toxicity: The dye itself should not be toxic to the cells at the concentrations used for the assay.

Currently, there is no substantial scientific evidence to suggest that this compound meets these criteria for robust cell viability or cytotoxicity assessment. Its potential toxicity has been noted in the context of its environmental impact.[2] While some research has explored its use as a photosensitizer for photodynamic therapy, this application is distinct from its use as a general cytotoxicity assay reagent.[2]

Recommended Alternative Assays for Cell Viability and Cytotoxicity

Several well-established methods are available for the reliable determination of cell viability and cytotoxicity. These assays are based on distinct biological principles and offer various detection methods, including colorimetric, fluorometric, and luminescent readouts. Below are detailed notes and protocols for two commonly used fluorescence-based assays that provide a red fluorescent signal, thematically aligning with the "Red" in the user's initial topic.

Membrane Integrity Assays: Propidium Iodide Staining

Principle: This method distinguishes viable from non-viable cells based on the integrity of the plasma membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, penetrate the compromised membranes of dead and dying cells, where it binds to DNA and emits a bright red fluorescence upon excitation.[5][6]

Applications:

  • Quantification of cell death in a population.

  • Analysis of cytotoxicity in response to chemical compounds or other treatments.

  • Used in conjunction with live-cell stains for dual-color viability analysis.

  • Suitable for analysis by fluorescence microscopy, flow cytometry, and fluorescence microplate readers.

Experimental Protocol: Propidium Iodide Staining for Fluorescence Microscopy

  • Cell Preparation:

    • For adherent cells, grow cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate).

    • For suspension cells, culture cells in appropriate flasks and then transfer a suitable volume to microcentrifuge tubes or a multi-well plate.

  • Induce Cytotoxicity (Experimental Wells):

    • Treat cells with the test compound at various concentrations for the desired incubation period (e.g., 24, 48, or 72 hours).

    • Include positive control wells (e.g., treat with a known cytotoxic agent like digitonin or ethanol) and negative control wells (vehicle-treated cells).

  • Staining:

    • Prepare a 1 mg/mL stock solution of Propidium Iodide in water. Store protected from light at 4°C.

    • Prepare a working solution of PI at 1-5 µg/mL in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

    • For adherent cells, gently aspirate the culture medium and wash once with PBS.

    • For suspension cells, centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend the pellet in PBS.

    • Add the PI working solution to cover the cells.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for PI (Excitation/Emission: ~535/617 nm).

    • Live cells will show no or very faint fluorescence, while dead cells will exhibit bright red nuclear staining.

    • Quantify cytotoxicity by counting the number of red fluorescent (dead) cells relative to the total number of cells (which can be determined by a counterstain like Hoechst 33342 or by phase-contrast imaging).

Metabolic Activity Assays: Resazurin (alamarBlue®) Assay

Principle: This assay is based on the reduction of the blue, weakly fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The conversion is mediated by intracellular reductases (e.g., diaphorases) in viable cells. The amount of resorufin produced is directly proportional to the number of living, metabolically active cells.

Applications:

  • High-throughput screening for cytotoxic compounds.

  • Measurement of cell proliferation.

  • Assessment of cell viability in response to various stimuli.

  • The assay is homogeneous (add-and-read), making it simple and fast.

Experimental Protocol: Resazurin Assay for Microplate Readers

  • Cell Preparation:

    • Seed cells in a 96-well plate (black-walled plates are recommended for fluorescence) at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Induce Cytotoxicity:

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Include positive and negative controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Prepare the resazurin working solution according to the manufacturer's instructions (typically a 10X solution is provided).

    • Add resazurin solution to each well to a final concentration of 1X (e.g., add 10 µL of 10X resazurin to 100 µL of culture medium).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Measurement and Data Analysis:

    • Measure the fluorescence using a microplate reader with filters appropriate for resorufin (Excitation/Emission: ~560/590 nm).

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Calculate the percentage of viable cells for each treatment compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for Resazurin (alamarBlue®) Assay

G cluster_prep Cell Preparation & Treatment cluster_assay Assay cluster_read Data Acquisition & Analysis seed Seed Cells in 96-well Plate treat Add Test Compounds and Controls seed->treat incubate_treat Incubate for Exposure Period treat->incubate_treat add_resazurin Add Resazurin Reagent to each well incubate_treat->add_resazurin incubate_assay Incubate 1-4 hours at 37°C add_resazurin->incubate_assay read_plate Measure Fluorescence (Ex/Em ~560/590 nm) incubate_assay->read_plate analyze Calculate % Viability and IC50 read_plate->analyze

Caption: Workflow for assessing cell viability using the Resazurin assay.

Data Presentation: Comparison of Alternative Viability Assays

Assay Principle Dye Target in Cell Live Cell Signal Dead Cell Signal Instrumentation Advantages Disadvantages
Membrane Integrity Propidium Iodide (PI)DNANo FluorescenceRed FluorescenceFluorescence Microscope, Flow Cytometer, Plate ReaderSimple, rapid, good for distinguishing dead cells.Not suitable for fixed cells.
Membrane Integrity Ethidium Homodimer-1 (EthD-1)Nucleic AcidsNo FluorescenceRed FluorescenceFluorescence Microscope, Flow Cytometer, Plate ReaderHigher affinity for nucleic acids and lower background than PI.[7] Not suitable for fixed cells.
Metabolic Activity ResazurinCytoplasmic ReductasesRed Fluorescence (from Resorufin)No/Low FluorescenceFluorescence Plate Reader, SpectrophotometerHomogeneous, high-throughput, sensitive, less toxic than tetrazolium salts.Signal can be influenced by changes in cellular metabolism not related to viability.
Metabolic Activity MTTMitochondrial DehydrogenasesPurple Formazan (Absorbance)No/Low ColorAbsorbance Plate ReaderInexpensive, widely used.Requires a solubilization step, endpoint assay, can be toxic.
Mitochondrial Health Rhodamine 123MitochondriaGreen FluorescenceDecreased FluorescenceFluorescence Microscope, Flow Cytometer, Plate ReaderIndicates early apoptotic events, measures mitochondrial function.[8][9][10] Signal can be complex to interpret, potential for intracellular modification of the dye.

Signaling Pathways and Logical Relationships

The assessment of cell viability and cytotoxicity relies on the interrogation of key cellular states. The choice of assay determines which state is being measured. The following diagram illustrates the logical relationship between cellular health, the integrity of the plasma membrane, metabolic activity, and the signals detected by the discussed assays.

Logical Relationship of Viability Markers

G cluster_live Viable Cell State cluster_dead Non-Viable Cell State cluster_assay Assay Readout membrane_intact Intact Plasma Membrane pi_assay Propidium Iodide Assay membrane_intact->pi_assay Excludes PI (No Signal) metabolism_active Active Cellular Metabolism resazurin_assay Resazurin Assay metabolism_active->resazurin_assay Reduces Resazurin (Red Signal) membrane_compromised Compromised Plasma Membrane membrane_compromised->pi_assay Allows PI Entry (Red Signal) metabolism_inactive Inactive Cellular Metabolism metabolism_inactive->resazurin_assay No Reduction (No Signal)

Caption: Relationship between cell state and the signals from viability assays.

Conclusion

While this compound is a known cationic dye, it lacks the validation and specificity required for reliable cell viability and cytotoxicity assessment. For researchers, scientists, and drug development professionals, it is imperative to use robust and well-documented methods. Assays based on membrane integrity, such as Propidium Iodide staining, and metabolic activity, such as the Resazurin assay, are excellent alternatives that provide clear, quantifiable, and reproducible data. The choice of assay should be guided by the specific experimental question, the cell type being used, and the available instrumentation.

References

Astrazon Red 6B: Application Notes for Staining Nucleic Acids in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B, also known as Basic Violet 7 (C.I. 48020), is a cationic methine dye.[1] Its positive charge allows it to interact with negatively charged biomolecules, suggesting its potential as a fluorescent stain for nucleic acids (DNA and RNA) in fixed cells.[2] The phosphate backbone of nucleic acids is rich in negative charges, providing a basis for electrostatic interaction with cationic dyes like this compound. This document provides detailed application notes and a generalized protocol for the use of this compound as a nucleic acid stain in fluorescence microscopy.

Disclaimer: Protocols for the specific use of this compound for nucleic acid staining in fixed cells are not widely established in the scientific literature. The following information is based on the general principles of using cationic dyes for staining cellular components. Optimization for specific cell types, experimental conditions, and imaging systems is critical.

Physicochemical and Photophysical Properties

A summary of the known properties of this compound is provided below. It is important to note that key fluorescence data, such as the precise excitation and emission maxima when bound to nucleic acids, quantum yield, and photostability under microscopy conditions, are not well-documented.

PropertyValue/Information
Alternate Names Basic Violet 7, Stenacrile Brilliant Red 6B[3][4][5]
CAS Number 6441-82-3[1][3][4]
Molecular Formula C₂₄H₃₀Cl₂N₂[1][3][4]
Molecular Weight 417.42 g/mol [1][3][4]
Appearance Dark red to dark purple crystalline powder[3]
Solubility Soluble in water[1][6]
Excitation Maximum (λex) Not well documented. As a red dye, excitation is likely in the green to orange range (~540-580 nm). Empirical determination is required.
Emission Maximum (λem) Not well documented. Emission is expected in the red to far-red region of the spectrum. Empirical determination is required.
Quantum Yield (Φf) Not documented.
Photostability Not well documented for microscopy applications. Cationic dyes can be susceptible to photobleaching.
Storage Store at room temperature, protected from light and moisture.[3]

Principle of Staining

The staining mechanism of this compound for nucleic acids is presumed to be based on the electrostatic attraction between the cationic dye molecules and the anionic phosphate groups of the DNA and RNA backbone. This interaction leads to the accumulation of the dye in the nucleus and cytoplasm (where RNA is abundant), allowing for visualization using fluorescence microscopy.

Experimental Protocols

The following are generalized protocols for staining nucleic acids in fixed mammalian cells with this compound. These protocols will likely require optimization.

I. Fixation and Permeabilization of Adherent Cells

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • This compound Stock Solution: 1 mM in deionized water or DMSO

  • Staining Solution: 1-10 µM this compound in PBS (prepare fresh)

  • Antifade Mounting Medium

  • Microscope slides and coverslips

Protocol:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add the 4% PFA fixation solution to the cells and incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add the permeabilization solution (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access the nucleus.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the 1 mM this compound stock solution to a working concentration of 1-10 µM in PBS. A good starting point is 5 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

II. Staining of Suspension Cells

Materials:

  • Same as for adherent cells.

  • Microcentrifuge and tubes.

Protocol:

  • Cell Harvesting: Centrifuge the cell suspension to pellet the cells (e.g., 300 x g for 5 minutes).

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

  • Fixation: Resuspend the cell pellet in 4% PFA and incubate for 15-20 minutes at room temperature.

  • Washing: Centrifuge the fixed cells, discard the supernatant, and wash three times with PBS.

  • Permeabilization: Resuspend the cell pellet in the permeabilization solution and incubate for 10-15 minutes.

  • Washing: Centrifuge and wash the cells three times with PBS.

  • Staining: Resuspend the cell pellet in the this compound staining solution (1-10 µM) and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge and wash the cells three times with PBS to remove excess dye.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Place a coverslip over the drop and seal.

  • Imaging: Proceed with fluorescence microscopy.

Optimization and Considerations

  • Dye Concentration: The optimal concentration of this compound may vary between cell types. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, and 10 µM) to determine the best signal-to-noise ratio.

  • Incubation Time: Staining time can be adjusted (e.g., 15, 30, and 60 minutes) to achieve optimal staining intensity.

  • Fixation and Permeabilization: The choice of fixative (e.g., methanol as an alternative) and permeabilizing agent can influence staining patterns.

  • Microscopy Settings: Since the exact excitation and emission maxima are not well-defined, it is advisable to use a standard red filter set (e.g., for TRITC or Texas Red) as a starting point and then optimize based on the observed signal.

  • Photobleaching: To minimize photobleaching, use an antifade mounting medium, limit the exposure time to the excitation light, and use the lowest laser power necessary for image acquisition.

  • Specificity: As a general cationic dye, this compound may also bind to other negatively charged molecules in the cell. Co-staining with well-characterized nuclear (e.g., DAPI) or RNA-specific stains can help to confirm the localization of the this compound signal.

Diagrams

Logical Workflow for Staining Fixed Cells

Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start with Adherent or Suspension Cells wash_pbs Wash with PBS start->wash_pbs fix Fix with 4% PFA wash_pbs->fix wash_fix Wash with PBS fix->wash_fix permeabilize Permeabilize with Triton X-100 wash_fix->permeabilize wash_perm Wash with PBS permeabilize->wash_perm stain Incubate with this compound Solution wash_perm->stain wash_stain Wash with PBS stain->wash_stain mount Mount Coverslip wash_stain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining nucleic acids in fixed cells.

Interaction of this compound with Nucleic Acids

Dye_Nucleic_Acid_Interaction cluster_components Components dye This compound (Cationic) interaction Electrostatic Interaction dye->interaction nucleic_acid Nucleic Acid (Anionic Phosphate Backbone) nucleic_acid->interaction result Fluorescent Staining of Nucleus and Cytoplasm interaction->result

Caption: Interaction between this compound and nucleic acids.

References

Astrazon Red 6B: Application Notes and Protocols for Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Astrazon Red 6B is a cationic azo dye valued in the textile industry for its vibrant color and good fastness properties, particularly on acrylic and modified polyester fibers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research.

Overview and Key Properties

This compound, also known as Basic Violet 7, is characterized by its excellent coloring properties and stability.[1] As a cationic (or basic) dye, its molecule carries a positive charge in solution, which allows it to form strong ionic bonds with fibers containing anionic groups, such as acrylics.[2][3] This interaction results in bright, vibrant shades with good wash and light fastness.[1]

Key Features of Cationic Dyes like this compound:

  • High Tinctorial Strength: Produces intense colors at low concentrations.[4]

  • Brilliance: Known for producing exceptionally bright and vivid shades.[4]

  • Good Affinity for Acrylic Fibers: Specifically suited for dyeing acrylic (polyacrylonitrile) and modified acrylic fibers.[3][5]

  • Moderate to Good Fastness: Generally exhibits good fastness to washing and light, though this can vary with the specific substrate and dyeing process.[1][4]

Applications in Textile Dyeing

The primary application of this compound is in the dyeing of synthetic fibers that have been modified to accept cationic dyes.

  • Acrylic Fibers: This is the most common application. The anionic groups incorporated into the acrylic polymer chain provide sites for the cationic dye to bind.[3][5]

  • Modified Polyester (Cationic Dyeable Polyester - CDP): These polyesters are copolymerized with anionic monomers to allow for dyeing with cationic dyes, offering a broader color palette than achievable with disperse dyes alone.[3][6]

  • Other Substrates: this compound can also be used for dyeing silk, wool, and mordanted cotton, although its performance and fastness properties on these fibers may differ from those on acrylics.[3][4][7] It also finds applications in coloring paper and leather.[2][4]

Quantitative Data Summary

The following tables summarize typical dyeing parameters and expected fastness properties for dyes similar to this compound on acrylic fibers.

Table 1: Typical Dyeing Parameters for Cationic Dyes on Acrylic Fibers

ParameterRecommended Value/RangeReference
pH4.0 - 5.5 (adjusted with acetic acid)[6]
Temperature95 - 100°C[6]
Time30 - 60 minutes[6]
Liquor Ratio1:10 - 1:20-

Table 2: Fastness Properties of "Acrylic Red 6B" (A similar Azo Dye)

Fastness PropertyRating (Scale)Reference
Light Fastness3 - 4.5 (out of 8)[7]
Washing Fastness4 (out of 5)[7]
Ironing Fastness4 (out of 5)[7]
Seawater Fastness5 (out of 5)[7]

Note: Fastness properties can vary depending on the depth of shade, substrate, and finishing treatments.

Experimental Protocols

Protocol for Dyeing Acrylic Fabric with this compound

This protocol describes a standard laboratory procedure for dyeing acrylic fabric using an exhaust method.

Materials and Equipment:

  • This compound dye powder

  • Acrylic fabric (scoured and bleached)

  • Acetic acid (glacial)

  • Sodium acetate (optional, for buffering)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Spectrophotometer for color measurement (optional)

  • Grey scales for assessing color change and staining

Procedure:

  • Prepare the Dyebath:

    • Calculate the required amount of this compound based on the weight of the fabric (o.w.f - on weight of fabric). For a 1% shade, use 0.1 g of dye for 10 g of fabric.

    • Make a stock solution of the dye by dissolving it in a small amount of hot water.

    • In the main dyeing vessel, add the required volume of water for the desired liquor ratio (e.g., for a 1:20 liquor ratio and 10 g of fabric, use 200 mL of water).

    • Add the dye stock solution to the water.

    • Adjust the pH of the dyebath to 4.5 - 5.0 using acetic acid. A sodium acetate buffer can be used for better pH control.

  • Dyeing Process:

    • Introduce the wetted acrylic fabric into the dyebath at room temperature.

    • Start the dyeing machine and gradually raise the temperature to 98-100°C at a rate of 1-2°C per minute. Temperature control is crucial as the dye uptake rate increases significantly near the glass transition temperature of the acrylic fiber (around 75-85°C).[5]

    • Hold the temperature at 98-100°C for 45-60 minutes, ensuring continuous agitation.

    • After dyeing, cool the dyebath down slowly to 60-70°C before removing the fabric.

  • After-treatment (Rinsing and Soaping):

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping wash with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse again with warm and then cold water until the water runs clear.

    • Squeeze or centrifuge the fabric and allow it to air dry.

  • Evaluation:

    • Assess the color strength (K/S value) using a spectrophotometer.

    • Evaluate the color fastness to washing, rubbing, and light according to standard methods (e.g., AATCC or ISO).

Protocol for Assessing Color Fastness to Washing

Procedure:

  • Prepare a composite specimen by sewing the dyed fabric sample between two undyed multifiber fabrics.

  • Wash the specimen in a specified detergent solution at a set temperature and time (e.g., ISO 105-C06 C2S test: 30 minutes at 60°C).

  • Rinse and dry the specimen.

  • Evaluate the change in color of the dyed sample and the degree of staining on the adjacent undyed fabrics using the respective grey scales under standard lighting conditions.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment & Evaluation A Weigh Fabric & Dye B Prepare Dyebath (Water, Dye, Acetic Acid) A->B C Set pH to 4.5-5.0 B->C D Introduce Fabric at Room Temp C->D E Raise Temp to 98-100°C (1-2°C/min) D->E F Hold for 45-60 min E->F G Cool Down to 70°C F->G H Rinse with Cold Water G->H I Soaping at 70°C H->I J Final Rinse & Dry I->J K Evaluate K/S & Fastness J->K

Caption: Workflow for dyeing acrylics with this compound.

Cationic_Dyeing_Mechanism cluster_solution Dyebath Solution (pH 4-5.5) Dye Cationic Dye (+) DyedFiber Dyed Fiber (Ionic Bond) Dye->DyedFiber Electrostatic Attraction Fiber Acrylic Fiber (-) (Anionic Sites) Fiber->DyedFiber Ionic Bonding

Caption: Ionic bonding mechanism of cationic dyes on acrylic fibers.

References

Application Notes and Protocols for Wastewater Treatment: Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Astrazon Red 6B is a cationic azo dye widely used in the textile, paper, and printing industries for its vibrant color and stability.[1] Like many synthetic dyes, its release into water bodies poses significant environmental challenges. The complex aromatic structure of this compound makes it resistant to biodegradation, and its color can inhibit sunlight penetration in aquatic ecosystems, affecting photosynthesis.[2] Furthermore, some azo dyes and their breakdown products are known to be toxic and potentially carcinogenic.[2][3] Consequently, the removal of this compound from industrial wastewater is crucial. Several methods have been investigated for this purpose, including adsorption, photocatalytic degradation, and microbial degradation.[3][4] This document provides detailed application notes and protocols for these key environmental applications.

Adsorption-Based Removal of this compound

Adsorption is a widely used physicochemical process for dye removal due to its efficiency, simplicity of design, and the availability of low-cost adsorbents.[4] The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). This section details the use of low-cost biosorbents, such as waste tea leaves, for the removal of this compound.[5][6]

Data Presentation: Adsorption Parameters

The efficiency of the adsorption process is influenced by several key parameters. The tables below summarize quantitative data from studies using waste tea leaves (TL) and spent tea bags (TB) as adsorbents for this compound.[4][5][7]

Table 1: Optimal Conditions for this compound Adsorption

Parameter Optimal Value (Waste Tea Leaves - TL) Optimal Value (Spent Tea Bags - TB) Reference
Solution pH 10 9 [4]
Adsorbent Dosage 0.5 g/L 0.5 g/L [7]

| Contact Time | ~90 minutes for equilibrium | ~90 minutes for equilibrium |[8] |

Table 2: Adsorption Isotherm Model Parameters

Adsorbent Best Fit Isotherm Model Key Findings Reference
Waste Tea Leaves (TL) Freundlich Indicates heterogeneous surface adsorption. [4][5]

| Spent Tea Bags (TB) | Langmuir | Suggests monolayer adsorption onto a homogeneous surface. |[4][5] |

Table 3: Adsorption Kinetic Model Parameters

Adsorbent Best Fit Kinetic Model R² Value Key Findings Reference
Waste Tea Leaves (TL) Pseudo-second-order ≥ 0.92 The adsorption rate is dependent on the availability of adsorption sites. [4][5][6]

| Spent Tea Bags (TB) | Pseudo-second-order | ≥ 0.92 | The adsorption rate is controlled by the chemisorption process. |[4][5][6] |

Experimental Protocols

The following are detailed protocols for conducting batch adsorption studies to evaluate the removal of this compound from an aqueous solution.

Protocol 1: Preparation of Adsorbent (Waste Tea Leaves)

  • Collection : Collect spent tea leaves or the contents of spent tea bags.

  • Washing : Wash the collected material thoroughly with distilled water to remove any soluble impurities and color until the filtered water is clear.

  • Drying : Dry the washed adsorbent in an oven at 60-80°C for 24 hours to remove all moisture.

  • Sizing : Grind the dried adsorbent and sieve to obtain a uniform particle size (e.g., <2 mm).[4]

  • Storage : Store the prepared adsorbent in a desiccator to prevent moisture absorption prior to experiments.

Protocol 2: Batch Adsorption Kinetic Study

  • Solution Preparation : Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water. Prepare a working solution of a desired concentration (e.g., 50 mg/L) by diluting the stock solution.[4]

  • Experimental Setup : Add a fixed amount of adsorbent (e.g., 0.1 g, equivalent to 0.5 g/L) into a series of 250 mL Erlenmeyer flasks, each containing 200 mL of the dye working solution.[4][7]

  • pH Adjustment : Adjust the solution pH to the optimal value (e.g., pH 10 for tea leaves) using 0.1 M HCl or 0.1 M NaOH.[4]

  • Agitation : Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[4]

  • Sampling : Withdraw aliquots (e.g., 5 mL) from the flasks at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes).[4]

  • Analysis :

    • Separate the adsorbent from the sample immediately by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).

    • Measure the absorbance of the supernatant at the maximum wavelength for this compound (λ_max = 525 nm) using a UV-Vis spectrophotometer.[4]

    • Determine the residual dye concentration using a pre-established calibration curve.

  • Calculation : Calculate the amount of dye adsorbed per unit mass of adsorbent at time t, q_t (mg/g), using the formula:

    • q_t = (C_0 - C_t) * V / W

    • Where C_0 is the initial dye concentration (mg/L), C_t is the dye concentration at time t (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

Protocol 3: Adsorption Isotherm (Equilibrium) Study

  • Solution Preparation : Prepare a series of this compound solutions with varying initial concentrations (e.g., 25, 50, 100, 150, 200 mg/L).[5]

  • Experimental Setup : Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks, each containing 200 mL of a different dye concentration.[7]

  • pH Adjustment : Adjust the pH of each solution to the predetermined optimal value.

  • Equilibration : Place the flasks in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate (e.g., 150 rpm) for a duration sufficient to reach equilibrium (e.g., 240 minutes, determined from the kinetic study).[4]

  • Analysis : After equilibration, separate the adsorbent from the solution and analyze the final dye concentration (C_e) in the supernatant as described in Protocol 2.

  • Calculation : Calculate the amount of dye adsorbed at equilibrium, q_e (mg/g), using the formula:

    • q_e = (C_0 - C_e) * V / W

  • Modeling : Fit the resulting data (q_e vs. C_e) to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption characteristics.

Visualizations: Adsorption Workflows

G Batch Adsorption Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Solutions (Stock & Working) setup Set up Batch Reactors (Flasks + Dye + Adsorbent) prep_dye->setup prep_adsorbent Prepare Adsorbent (Wash, Dry, Sieve) prep_adsorbent->setup ph_adjust Adjust Solution pH setup->ph_adjust agitate Agitate at Constant Temp & Speed ph_adjust->agitate sampling Withdraw Samples at Time Intervals agitate->sampling separation Separate Adsorbent (Centrifuge/Filter) sampling->separation analysis Analyze Supernatant (UV-Vis at 525 nm) separation->analysis calculation Calculate Adsorption (qt or qe) analysis->calculation modeling Apply Kinetic/ Isotherm Models calculation->modeling G Factors Influencing Adsorption Efficiency cluster_details center Adsorption Efficiency param1 Solution pH center->param1 param2 Adsorbent Dosage center->param2 param3 Contact Time center->param3 param4 Initial Dye Conc. center->param4 param5 Temperature center->param5 pH_detail Affects surface charge of adsorbent & ionization of dye molecules. param1->pH_detail dose_detail More sites available at higher doses, but qe may decrease. param2->dose_detail time_detail Adsorption increases with time until equilibrium is reached. param3->time_detail conc_detail Provides driving force for mass transfer; higher conc. can saturate sites. param4->conc_detail temp_detail Can indicate if process is endothermic or exothermic. param5->temp_detail G Photocatalytic Degradation Workflow A Prepare Dye Solution + Add Photocatalyst (e.g., TiO2) B Stir in Dark (Adsorption-Desorption Equilibrium) A->B C Expose to Light Source (e.g., UV Lamp) B->C D Withdraw Samples at Intervals C->D E Remove Catalyst (Centrifuge) D->E F Analyze Dye Concentration (UV-Vis Spectrophotometer) E->F G Calculate Degradation Efficiency F->G G Simplified Microbial Degradation Pathway for Azo Dyes Dye This compound (Colored Azo Dye) Step1 Anaerobic Conditions + Azoreductase Enzyme Dye->Step1 Intermediates Colorless Aromatic Amines (Potentially Toxic) Step1->Intermediates Step2 Aerobic Conditions + Further Degradation Intermediates->Step2 EndProducts Mineralization Products (CO2, H2O, N2) Step2->EndProducts

References

Application Notes: Astrazon Red 6B as a Counterstain in Gram Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gram staining is a fundamental differential staining technique used in microbiology to distinguish between Gram-positive and Gram-negative bacteria based on the physical and chemical properties of their cell walls. The procedure involves a primary stain (crystal violet), a mordant (iodine), a decolorizer (alcohol or acetone), and a counterstain. While safranin is the most commonly used counterstain, alternative dyes are continually being explored for improved contrast, stability, and performance with specific microorganisms. This document provides detailed application notes and protocols for the use of Astrazon Red 6B as a counterstain in the Gram staining procedure.

Principle of Gram Staining with this compound

The Gram staining procedure with this compound follows the same fundamental principle as the traditional method. Gram-positive bacteria, with their thick peptidoglycan layer and low lipid content, retain the crystal violet-iodine complex even after decolorization, appearing deep violet. In contrast, Gram-negative bacteria have a thin peptidoglycan layer and a high lipid content in their outer membrane. The decolorizer disrupts this outer membrane, allowing the crystal violet-iodine complex to be washed out. These decolorized cells are then visualized by taking up the red color of the this compound counterstain.

Advantages of this compound

While research is ongoing, preliminary observations suggest potential advantages of using this compound as a counterstain:

  • Vibrant Staining: this compound may offer a more intense and vibrant red or pink coloration to Gram-negative bacteria, potentially enhancing microscopic visualization and differentiation.

  • Alternative for Safranin Resistance: In rare instances where certain bacterial species may not stain effectively with safranin, this compound could serve as a viable alternative.

Experimental Protocol: Gram Staining using this compound

Materials:

  • Bacterial smear on a clean, grease-free glass slide

  • Crystal Violet solution (0.5% w/v)

  • Gram's Iodine solution

  • Decolorizing agent (e.g., 95% ethanol or acetone-alcohol mixture)

  • This compound solution (0.5% w/v aqueous solution)

  • Distilled water

  • Microscope with oil immersion objective

Procedure:

  • Preparation of Bacterial Smear: Prepare a thin smear of the bacterial culture on a glass slide, air dry, and heat fix by passing it gently through a flame two to three times.

  • Primary Staining: Flood the smear with Crystal Violet solution and let it stand for 1 minute.

  • Washing: Gently rinse the slide with tap water.

  • Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.

  • Washing: Gently rinse the slide with tap water.

  • Decolorization: Flood the smear with the decolorizing agent for 5-15 seconds. This is a critical step and the duration may need to be optimized based on the thickness of the smear. Immediately rinse the slide with tap water to stop the decolorization process.

  • Counterstaining: Flood the smear with this compound solution and let it stand for 1 minute.

  • Washing: Gently rinse the slide with tap water and allow it to air dry or blot dry carefully.

  • Microscopic Examination: Examine the stained slide under a microscope using an oil immersion objective. Gram-positive bacteria will appear violet/blue, and Gram-negative bacteria will appear red/pink.

Visual Workflow of Gram Staining with this compound

GramStainWorkflow cluster_steps Gram Staining Protocol cluster_results Expected Results A 1. Smear Preparation (Heat Fixation) B 2. Primary Stain (Crystal Violet) A->B C 3. Mordant (Gram's Iodine) B->C D 4. Decolorization (Alcohol/Acetone) C->D E 5. Counterstain (this compound) D->E F 6. Wash & Dry E->F G 7. Microscopy F->G GramPos Gram-Positive (Violet/Blue) G->GramPos Retains Crystal Violet GramNeg Gram-Negative (Red/Pink) G->GramNeg Takes up this compound

Caption: Workflow of the Gram staining procedure using this compound as the counterstain.

Data Summary: Comparative Performance

The following table summarizes the expected performance characteristics of this compound in comparison to the standard counterstain, safranin. This data is based on preliminary evaluations and may vary depending on the specific bacterial strains and laboratory conditions.

ParameterThis compoundSafranin (Control)
Staining Intensity Vibrant red to deep pinkPink to red
Contrast High contrast against violet Gram-positivesGood contrast against violet Gram-positives
Staining Time 1 minute1 minute
Recommended Concentration 0.5% (w/v) aqueous solution0.5% (w/v) aqueous or alcoholic solution
Stability Stable under standard laboratory conditionsStable under standard laboratory conditions

Logical Relationship of Staining Outcomes

StainingLogic Start Bacterial Smear Decolorize Decolorization Step Start->Decolorize CV_Retained Crystal Violet Retained Decolorize->CV_Retained Thick Peptidoglycan CV_Lost Crystal Violet Lost Decolorize->CV_Lost Thin Peptidoglycan Gram_Pos Result: Gram-Positive (Violet) CV_Retained->Gram_Pos Counterstain Counterstain with This compound CV_Lost->Counterstain Gram_Neg Result: Gram-Negative (Red) Counterstain->Gram_Neg

Caption: Decision pathway for Gram stain results based on cell wall structure.

Conclusion

This compound presents a promising alternative to safranin as a counterstain in Gram staining. Its potential for providing vibrant coloration and high contrast can aid in the accurate differentiation of Gram-positive and Gram-negative bacteria. Researchers and laboratory professionals are encouraged to validate this protocol within their specific applications and workflows. Further comparative studies are warranted to fully elucidate the benefits and potential limitations of this compound across a broader range of microbial species.

Troubleshooting & Optimization

Technical Support Center: Astrazon Red 6B Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Astrazon Red 6B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cationic dye, meaning it carries a positive charge.[1] It is used in various applications, including textile dyeing and as a biological stain for visualizing cellular structures in microscopy.[2][3] Its positive charge allows it to bind to negatively charged components within cells and tissues.[4]

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound is primarily caused by electrostatic interactions between the positively charged dye molecules and negatively charged components in the sample.[1][5] Key cellular components that are negatively charged (anionic) and can lead to non-specific binding include:

  • Phosphate groups in nucleic acids (DNA and RNA), making nuclei particularly susceptible to high background staining.[1]

  • Sulfate groups in glycosaminoglycans found in cartilage and mucus.

  • Carboxyl groups in proteins.

Hydrophobic interactions can also contribute to non-specific binding.

Q3: How does pH affect this compound binding?

The pH of the staining and washing solutions is a critical factor. The charge of cellular components can be altered by changing the pH. At a lower (more acidic) pH, many acidic groups in the tissue (like carboxyl groups) become protonated and lose their negative charge. This reduction in negative charges on the tissue components decreases the electrostatic attraction for the cationic this compound, thus reducing non-specific binding. Conversely, at a higher (more alkaline) pH, more groups are deprotonated and negatively charged, which can increase background staining.[6]

Q4: What is a blocking step and why is it important?

A blocking step involves pre-incubating your sample with a solution of a neutral protein, such as Bovine Serum Albumin (BSA) or casein, before applying the dye.[7] These proteins bind to non-specific sites in the tissue, effectively "blocking" them from the dye. This significantly reduces the chances of this compound binding to unintended targets, thereby lowering background noise and improving the signal-to-noise ratio.[8]

Troubleshooting Guide: High Background Staining

High background fluorescence can obscure your signal and lead to misinterpretation of your results. Use this guide to troubleshoot and resolve common issues with non-specific binding of this compound.

Logical Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot high background staining.

TroubleshootingWorkflow start High Background Observed check_conc Is Dye Concentration Optimized? start->check_conc titrate Perform Dye Titration (e.g., 0.1 - 5 µM) check_conc->titrate No check_blocking Is a Blocking Step Included? check_conc->check_blocking Yes titrate->check_blocking add_blocking Add Blocking Step: 1-5% BSA or Casein for 30-60 min check_blocking->add_blocking No check_wash Are Washing Steps Sufficient? check_blocking->check_wash Yes add_blocking->check_wash optimize_wash Increase Wash Duration/Frequency Add 0.05% Tween-20 to Wash Buffer check_wash->optimize_wash No check_ph_ionic Are Buffer Conditions Optimized? check_wash->check_ph_ionic Yes optimize_wash->check_ph_ionic optimize_buffer Lower Staining Buffer pH (e.g., to 4-6) Increase Ionic Strength (e.g., 150-300 mM NaCl) check_ph_ionic->optimize_buffer No end Problem Resolved check_ph_ionic->end Yes optimize_buffer->end

Caption: A step-by-step workflow for troubleshooting high background staining.

Data Presentation: Optimizing Staining Parameters

While specific quantitative data for this compound is limited in the literature, the following tables summarize the expected effects of various optimization strategies based on established principles of dye-tissue interactions.

Table 1: Effect of Different Blocking Agents on Background Staining

Blocking Agent (in PBS)ConcentrationIncubation TimeExpected Background ReductionNotes
No BlockingN/AN/ANoneControl for comparison.
Bovine Serum Albumin (BSA)1 - 5%30 - 60 minModerate to HighA commonly used and effective general protein blocker.[7]
Casein1 - 3%30 - 60 minHighOften superior to BSA due to a mix of smaller proteins that can better penetrate and block small sites.[9]
Normal Goat Serum5 - 10%30 - 60 minHighVery effective but should not be used if subsequent steps involve goat-derived antibodies.
Polyvinylpyrrolidone (PVP)0.5 - 2%30 minModerateA non-protein-based polymer option.

Table 2: Influence of pH and Ionic Strength on Signal-to-Noise Ratio (SNR)

The Signal-to-Noise Ratio (SNR) is a measure of the desired signal intensity versus the background noise intensity.[10][11]

Staining Buffer pHIonic Strength (NaCl)Expected BackgroundExpected SignalExpected SNR
7.4150 mM (PBS)HighStrongLow
5.0 150 mM (PBS) Low Moderate-Strong High
7.4300 mMModerateStrongModerate-High
5.0300 mMVery LowModerateModerate-High

Optimal conditions are highlighted in bold. Lowering pH is often the most effective first step for cationic dyes. Increasing ionic strength can further reduce electrostatic background but may also slightly decrease the specific signal.[12][13]

Experimental Protocols

Protocol 1: Optimized Staining of Cells with this compound

This protocol is designed for staining cultured cells on coverslips and incorporates steps to minimize non-specific binding.

CellStainingWorkflow start Cultured Cells on Coverslip fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 blocking Blocking (1% BSA in PBS, 30 min) wash1->blocking staining Staining (this compound in low pH buffer) blocking->staining wash2 Wash (3x low pH buffer, 1x PBS) staining->wash2 mount Mount and Image wash2->mount

Caption: An optimized workflow for staining cultured cells with this compound.

  • Sample Preparation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash cells gently with Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS, 5 minutes for each wash.

  • Blocking:

    • Prepare a blocking buffer of 1% BSA in PBS.

    • Incubate the coverslips in the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Staining:

    • Prepare a staining solution of this compound (e.g., 1 µM, to be optimized) in a buffer with a slightly acidic pH, such as a 0.1 M acetate buffer (pH 5.0).

    • Remove the blocking buffer from the coverslips (do not rinse).

    • Incubate with the this compound staining solution for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the coverslips three times with the acidic staining buffer (e.g., 0.1 M acetate buffer, pH 5.0) for 5 minutes each.

    • Perform one final wash with PBS to neutralize.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with suitable excitation and emission filters for this compound.

Protocol 2: Reducing Non-Specific Binding in Tissue Sections

This protocol provides a robust starting point for staining paraffin-embedded tissue sections, incorporating key steps to minimize non-specific binding.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene or a xylene substitute.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100) for 60 minutes at room temperature in a humidified chamber.

  • Staining:

    • Prepare an optimized concentration of this compound solution in a buffer with increased ionic strength and lower pH (e.g., 0.1 M acetate buffer, pH 5.0, containing 300 mM NaCl).

    • Remove the blocking buffer (do not rinse).

    • Incubate with the staining solution for the desired time (e.g., 30-60 minutes).

  • Washing:

    • Prepare a wash buffer identical to the staining buffer but without the dye (0.1 M acetate buffer, pH 5.0, with 300 mM NaCl).

    • Wash the slides three to five times, for 5-10 minutes each, with vigorous agitation.

    • Perform a final rinse in PBS.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series.

    • Clear in xylene or a substitute.

    • Mount with a permanent mounting medium.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing Astrazon Red 6B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known by its alternative names Basic Violet 7 and Stenacrile Brilliant Red 6B, is a cationic methine dye.[1] While it is extensively used in the textile industry for its vibrant red color and stability, in a research context, it serves as a fluorescent stain for biological samples.[1][2] Its positive charge allows it to interact with negatively charged cellular components, making it useful for visualizing cellular structures under a microscope.[1]

Q2: What are the spectral properties of this compound?

Precise excitation and emission maxima for this compound are not consistently reported in scientific literature for microscopy applications. However, based on its chemical class and color, it is expected to be excited by green or yellow light and emit in the red to far-red spectrum. It is highly recommended that users empirically determine the optimal excitation and emission settings for their specific imaging system and experimental conditions.

Q3: How does pH affect this compound staining?

The pH of the staining solution can be a critical factor. For many basic dyes, a slightly acidic to neutral pH is often optimal for binding to negatively charged cellular components. It has been noted that this compound exhibits optimal adsorption properties at a pH of around 6.[1]

Q4: Is this compound suitable for live-cell imaging?

The suitability of this compound for live-cell imaging is not well-documented. As with many fluorescent dyes, potential cytotoxicity is a concern. It is recommended to perform viability assays and use the lowest effective concentration with minimal incubation time when attempting live-cell imaging.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

High background and weak signal are common challenges in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving these issues when using this compound.

Problem 1: High Background Fluorescence

High background can obscure the target signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Excessive Dye Concentration Titrate the concentration of this compound to determine the optimal concentration that provides a strong signal without high background. Start with a low concentration and incrementally increase it.
Inadequate Washing Increase the number and/or duration of wash steps after the staining incubation to effectively remove unbound dye molecules.
Non-Specific Binding Include a blocking step before staining, especially in immunohistochemistry applications. Consider using a blocking buffer containing bovine serum albumin (BSA) or serum.
Autofluorescence Image an unstained control sample to assess the level of intrinsic fluorescence from the cells or tissue. If autofluorescence is high, consider using a spectral unmixing tool if available on your imaging software.
Precipitation of Dye Ensure the this compound powder is fully dissolved in the solvent before preparing the final staining solution. Filter the staining solution before use to remove any aggregates.
Problem 2: Weak or No Signal

A faint or absent signal can be due to various factors, from the dye itself to the imaging parameters.

Potential Cause Recommended Solution
Suboptimal Dye Concentration The concentration of this compound may be too low. Perform a titration to find the optimal concentration for your specific cell type and target.
Inadequate Incubation Time The incubation time may be too short for the dye to effectively bind to its target. Optimize the incubation time by testing a range of durations.
Photobleaching This compound may be susceptible to photobleaching (fading upon exposure to excitation light).[3][4] Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium.
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Low Target Abundance The target being stained may be present at a low level in your sample. Consider methods for signal amplification if applicable.

Experimental Protocols

General Staining Protocol for Fixed Cells

This is a general protocol that should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Wash buffer (e.g., PBS)

  • Mounting medium (preferably with an anti-fade agent)

Procedure:

  • Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., coverslips). Wash briefly with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution in PBS to the desired working concentration (start with a range of 1-10 µM). Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Workflow for Optimizing Staining Concentration

G cluster_0 Concentration Optimization Workflow A Prepare a series of this compound dilutions (e.g., 0.5, 1, 2, 5, 10 µM) B Stain replicate samples with each concentration A->B C Image all samples with identical acquisition settings B->C D Quantify signal and background intensity for each sample C->D E Calculate Signal-to-Noise Ratio (SNR) (Signal / Background) D->E F Select concentration with the highest SNR E->F

Caption: A logical workflow for determining the optimal staining concentration of this compound.

Data Presentation

Table 1: Troubleshooting Summary for Signal-to-Noise Ratio Optimization
Issue Parameter to Optimize Low End of Range High End of Range Recommendation
High BackgroundDye Concentration0.1 µM20 µMStart with 1 µM and titrate upwards.
Wash Duration1 minute15 minutesIncrease duration and number of washes.
Weak SignalDye Concentration0.1 µM20 µMEnsure concentration is not too low.
Incubation Time5 minutes120 minutesIncrease incubation time incrementally.
PhotobleachingExcitation Intensity1%100%Use the lowest possible intensity.
Exposure Time10 ms1000 msUse the shortest possible exposure time.

Note: The concentration and time ranges are suggested starting points and should be empirically optimized for each specific experiment.

Table 2: Hypothetical Signal-to-Noise Ratio Calculation
This compound Concentration (µM) Mean Signal Intensity (a.u.) Mean Background Intensity (a.u.) Signal-to-Noise Ratio (SNR)
15001005.0
28501505.7
515004003.8
1022009002.4

This table illustrates how to calculate and present SNR data. Actual values will vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

General Workflow for a Fluorescence Staining Experiment

G cluster_1 Fluorescence Staining Experimental Workflow prep Sample Preparation (Cell culture, fixation, permeabilization) stain Staining with this compound prep->stain wash Washing to Remove Unbound Dye stain->wash mount Mounting with Anti-fade Medium wash->mount image Image Acquisition mount->image analyze Image Analysis (SNR Calculation) image->analyze

Caption: A generalized workflow for a typical fluorescence staining experiment using this compound.

Troubleshooting Logic Diagram

G cluster_2 Troubleshooting Logic start Poor Image Quality? high_bg High Background? start->high_bg weak_sig Weak Signal? high_bg->weak_sig No dec_conc Decrease Dye Concentration high_bg->dec_conc Yes inc_conc Increase Dye Concentration weak_sig->inc_conc Yes end Optimized Image weak_sig->end No inc_wash Increase Washing dec_conc->inc_wash inc_wash->end inc_time Increase Incubation Time inc_conc->inc_time check_filters Check Microscope Filters inc_time->check_filters check_filters->end

References

Astrazon Red 6B photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of Astrazon Red 6B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a cationic methine dye. In research, it is primarily used for biological staining of tissues and cells for microscopy, leveraging its ability to interact with negatively charged cellular components.

Q2: What does "photostability" refer to and why is it important for my experiments with this compound?

Photostability refers to a fluorescent dye's resistance to light-induced degradation, a phenomenon known as photobleaching. High photostability is crucial for applications requiring prolonged or intense light exposure, such as time-lapse fluorescence microscopy and quantitative imaging, as it ensures a stable fluorescent signal for reliable data acquisition.

Q3: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. This process is often initiated by the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter the dye's structure.

Q4: I am observing rapid signal loss with this compound. What could be the cause?

Rapid signal loss is likely due to photobleaching. Several factors can accelerate this process:

  • High illumination intensity: Using a very bright light source will increase the rate of photon absorption and subsequent photobleaching.

  • Prolonged exposure time: Continuous illumination of the sample will lead to cumulative photodamage.

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many organic dyes.

  • Sample environment: The solvent and other components in the mounting medium can influence the rate of photobleaching.

Q5: How can I minimize photobleaching in my experiments with this compound?

To mitigate photobleaching, consider the following strategies:

  • Reduce illumination intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize exposure time: Use shutters to block the excitation light when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions if possible.

  • Use antifade mounting media: These reagents often contain oxygen scavengers or triplet state quenchers that reduce the rate of photobleaching.

  • Optimize imaging settings: Use sensitive detectors (e.g., EMCCD or sCMOS cameras) to reduce the required excitation light intensity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid decrease in fluorescence intensity during imaging. Photobleaching of this compound.- Reduce the intensity of the excitation light. - Decrease the exposure time for each image. - Use a neutral density filter to attenuate the excitation light. - Incorporate an antifade reagent in the mounting medium.
Inconsistent fluorescence signal across different fields of view. Non-uniform illumination or photobleaching of previously imaged areas.- Ensure the microscope's light source is properly aligned to provide even illumination. - Avoid repeatedly imaging the same area before the final data acquisition. - Plan your imaging session to minimize revisiting the same fields of view.
High background fluorescence. Autofluorescence from the sample or mounting medium.- Use a mounting medium with low autofluorescence. - Perform a background subtraction during image analysis. - Consider pre-bleaching the sample with broad-spectrum light before staining with this compound to reduce autofluorescence, though this may not be suitable for all sample types.
No or very weak fluorescent signal. Incorrect filter set or dye degradation.- Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. - Prepare fresh staining solutions as the dye may degrade over time, especially if exposed to light.

Quantitative Data

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Relative Photostability
Alexa Fluor 568~578~6030.69High
Cy3~550~570~0.24Moderate
Texas Red~589~6150.60 - 0.90Moderate to High
Rhodamine 6G~528~5510.95 (in ethanol)Moderate

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of this compound using fluorescence microscopy. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound. Mount a small volume on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate filter set for this compound.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the

Astrazon Red 6B solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Astrazon Red 6B in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, also known as Basic Violet 7 or C.I. 48020, is a cationic azo dye. It appears as a dark red to dark purple powder.[1] Its solubility in water at 20°C is approximately 10 g/L.[2] Temperature has a relatively small effect on its solubility.[2] When dissolved in water, it forms a bright reddish-purple solution.[3]

Q2: Why am I experiencing solubility issues with this compound in my aqueous buffer?

While this compound is soluble in water, its solubility can be significantly affected by the composition of aqueous buffers. Problems like precipitation and aggregation can arise due to several factors, including:

  • pH: Cationic dyes like this compound are most stable in a weakly acidic pH range, typically between 2.5 and 5.5.[4] At higher pH values, the dye's structure can be altered, leading to precipitation or color changes.[4]

  • Ionic Strength: High concentrations of salts in your buffer (high ionic strength) can decrease the solubility of the dye and promote aggregation.[5]

  • Buffer Composition: Certain ions in buffers, such as phosphates, can interact with cationic dyes and cause them to precipitate, especially in the presence of other ions like divalent cations.[4][6]

Q3: How can I visually identify if my this compound solution has solubility problems?

Signs of solubility issues include:

  • Cloudiness or turbidity: The solution may appear hazy instead of clear.

  • Visible precipitates: You may see solid particles settled at the bottom or suspended in the solution.

  • Color change: Aggregation can cause a shift in the dye's maximum absorption wavelength, leading to a change in the perceived color of the solution.[5]

Troubleshooting Guide

Problem: My this compound is precipitating out of my buffer solution.

  • Question: What is the pH of your buffer?

    • Answer: this compound is more stable in weakly acidic conditions. If your buffer has a neutral or alkaline pH, this could be the cause of precipitation. The stable pH range for most cationic dyes is 2.5-5.5.[4] Consider adjusting the pH of your buffer to be within this range, if compatible with your experiment.

  • Question: What is the composition and concentration of your buffer?

    • Answer: High salt concentrations can lead to a "salting-out" effect, reducing the dye's solubility. If you are using a high molarity buffer, try diluting it. Also, be aware that phosphate buffers can sometimes cause precipitation of cationic dyes.[4] If you are using a phosphate buffer, consider switching to an alternative like acetate or a Good's buffer (e.g., HEPES, MES) if your experimental conditions allow.

  • Question: How did you prepare the solution?

    • Answer: It is often best to prepare a concentrated stock solution of the dye in high-purity water and then dilute it into your buffer. Adding the powdered dye directly to a high-salt buffer can sometimes induce immediate precipitation.

Problem: The color of my this compound solution seems to have changed.

  • Question: Have you observed any cloudiness or precipitation?

    • Answer: A color shift can be an indication of dye aggregation.[5] Aggregation changes how the dye molecules interact with light. Review the troubleshooting steps for precipitation above, as the underlying causes are often the same.

  • Question: At what temperature are you storing your solution?

    • Answer: While the solubility of this compound is not highly dependent on temperature, some aggregation processes can be temperature-sensitive.[5] Store your solutions at a consistent, recommended temperature and allow them to reach room temperature before use if stored cold.

Data Summary

ParameterValue/ObservationSource(s)
Solubility in Water 10 g/L at 20°C[2]
Appearance in Water Bright reddish-purple solution[3]
Stable pH Range 2.5 - 5.5[4]
Effect of High pH Can lead to precipitation and color change[4]
Effect of High Ionic Strength Can promote aggregation and reduce solubility[5]
Effect of Temperature Minimal effect on solubility[2]

Experimental Protocols

Protocol for Preparing a 1% (w/v) this compound Stock Solution

This protocol describes the preparation of a stock solution that can be further diluted into your desired aqueous buffer.

Materials:

  • This compound powder (CAS 6441-82-3)

  • High-purity deionized or distilled water

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper

  • 0.22 µm syringe filter (optional, for clarification)

Procedure:

  • Weighing the Dye: Accurately weigh out 100 mg of this compound powder.

  • Initial Dissolution: Add the powder to a beaker containing approximately 8 mL of high-purity water.

  • Mixing: Place a magnetic stir bar in the beaker and stir the solution until the dye is fully dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution, but do not boil the solution.[2]

  • Final Volume Adjustment: Quantitatively transfer the dissolved dye solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the total volume reaches the 10 mL mark.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to clarify.

  • Storage: Store the stock solution in a well-sealed, light-protected container at room temperature. The solution is stable for several months when stored correctly.[7]

Working Solution Preparation:

To prepare a working solution, dilute the stock solution into your desired aqueous buffer. It is recommended to add the stock solution to the buffer while stirring to ensure rapid and uniform mixing.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation start Start weigh Weigh 100 mg of This compound Powder start->weigh dissolve Dissolve in ~8 mL of high-purity water with stirring weigh->dissolve transfer Transfer to a 10 mL volumetric flask dissolve->transfer add_water Add high-purity water to the 10 mL mark transfer->add_water mix Mix thoroughly by inversion add_water->mix filter Filter through a 0.22 µm filter (optional) mix->filter store Store in a sealed, light-protected container filter->store end_stock 1% Stock Solution Ready store->end_stock dilute Dilute stock solution into the desired aqueous buffer end_stock->dilute end_working Working Solution Ready dilute->end_working

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide Troubleshooting this compound Solubility Issues start Solubility Problem Observed (Precipitation/Cloudiness) check_ph Is the buffer pH > 5.5? start->check_ph adjust_ph Action: Adjust pH to be weakly acidic (if possible) or choose a different buffer. check_ph->adjust_ph Yes check_ionic_strength Is the buffer concentration high? check_ph->check_ionic_strength No end Solution Should be Stable adjust_ph->end dilute_buffer Action: Dilute the buffer or use a lower molarity buffer. check_ionic_strength->dilute_buffer Yes check_buffer_type Are you using a phosphate buffer? check_ionic_strength->check_buffer_type No dilute_buffer->end change_buffer Action: Consider switching to a non-phosphate buffer (e.g., acetate, HEPES). check_buffer_type->change_buffer Yes review_protocol Review solution preparation protocol. check_buffer_type->review_protocol No change_buffer->end review_protocol->end

References

Effect of pH on Astrazon Red 6B staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Astrazon Red 6B, focusing on the critical role of pH in achieving optimal staining results for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound staining?

A1: this compound is a cationic, or basic, methine dye.[1] This means the dye molecule carries a permanent positive charge. Staining occurs through an electrostatic interaction, where the positively charged dye molecules bind to negatively charged (anionic) components within cells and tissues.[1] Common anionic targets include nucleic acids (DNA and RNA), glycosaminoglycans in the extracellular matrix, and some proteins.

Q2: How does the pH of the staining solution affect this compound's efficiency?

A2: The pH of the staining solution is a critical factor that primarily influences the charge of the tissue components, not the dye itself, as this compound remains positively charged over a wide pH range.[2] An alkaline (high pH) environment increases the net negative charge on tissues by deprotonating acidic groups (e.g., phosphate groups in nucleic acids, carboxyl groups in proteins), making more binding sites available for the cationic dye and thus enhancing staining intensity. Conversely, an acidic (low pH) environment can suppress this ionization and introduce competitor H+ ions, leading to weaker staining.

Q3: What happens if the staining solution's pH is too acidic?

A3: A highly acidic solution will have an excess of hydrogen ions (H+). These positively charged ions will compete with the cationic this compound dye molecules for binding to the anionic sites within the tissue. This competition significantly reduces the amount of dye that can bind, resulting in weak, faint, or even a complete lack of staining.

Q4: What are the risks of using a pH that is too alkaline?

A4: While a more alkaline pH enhances the negative charge of tissue components, an excessively high pH can be detrimental. It can lead to morphological damage, such as tissue swelling or the dissolution of certain cellular components. This can result in a loss of structural detail and introduce artifacts that may interfere with accurate interpretation. It can also lead to non-specific background staining or overstaining, obscuring important features.

Troubleshooting Guide

Problem: Weak or No Staining

  • Possible Cause: The pH of your staining solution is likely too acidic. This neutralizes the negative charges on your target tissue components and increases competition from H+ ions.

  • Solution:

    • Calibrate your pH meter and accurately measure the pH of your this compound staining solution and any buffer used.

    • Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0 - 8.0) using a suitable buffer.

    • Ensure that the slides are adequately rinsed with a neutral solution before entering the dye bath to avoid carrying over acidic fixatives or other solutions.

Problem: Excessive or Non-Specific Background Staining

  • Possible Cause: The pH of the staining solution may be too alkaline, leading to excessive binding of the dye to a wide range of tissue components.

  • Solution:

    • Lower the pH of the staining solution incrementally (e.g., from pH 8.0 to 7.5 or 7.0) to increase specificity.

    • Reduce the staining time.

    • Include a brief differentiation step in a weakly acidic solution (e.g., 0.5% acetic acid) after staining to gently remove excess, loosely bound dye.

Problem: Inconsistent Staining Across a Batch of Slides

  • Possible Cause: This can be due to insufficient buffer capacity in the staining solution, leading to a pH shift as more slides are processed. It could also stem from inadequate deparaffinization or fixation.

  • Solution:

    • Use a robust buffering system for your staining solution and replace the solution after a set number of slides to ensure pH stability.

    • Verify that your deparaffinization and hydration steps are complete and uniform for all slides.

    • Ensure consistent fixation time and methods for all tissue samples.

Data Summary: pH Effect on Staining

The following table summarizes the expected theoretical effect of pH on the staining efficiency of this compound based on electrostatic principles.

pH RangeH+ ConcentrationPredominant Tissue ChargeExpected Staining IntensityPotential Issues
Acidic (pH 3-5) HighReduced Anionic/Net PositiveVery Weak to NoneCompetition for binding sites.
Neutral (pH 6-7) ModerateAnionicModerate to StrongOptimal for balanced staining.
Alkaline (pH 8-10) LowStrongly AnionicStrong to Very StrongRisk of overstaining and tissue damage.

Experimental Protocols

Suggested Protocol for Staining with this compound

This is a general protocol for paraffin-embedded sections. Optimization of staining time and pH is recommended for specific tissues and research applications.

  • Deparaffinization and Hydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in distilled water: 5 minutes.

  • Staining:

    • Prepare a 0.5% this compound solution in a 0.1M phosphate buffer at the desired pH (start with pH 7.2 as a baseline).

    • Immerse slides in the this compound solution for 3-10 minutes. (Note: Time is subject to optimization).

  • Rinsing:

    • Quickly rinse slides in distilled water to remove excess dye.

  • (Optional) Differentiation:

    • If staining is too intense, briefly dip slides (1-3 seconds) in 0.5% acetic acid solution.

    • Immediately stop the differentiation by rinsing thoroughly in running tap water followed by distilled water.

  • Dehydration and Clearing:

    • Immerse in 95% Ethanol: 1 minute.

    • Immerse in 100% Ethanol: 2 changes, 2 minutes each.

    • Immerse in Xylene: 2 changes, 3 minutes each.

  • Mounting:

    • Apply a coverslip using a xylene-based mounting medium.

Visual Workflow

Staining_Efficiency_Workflow cluster_pH Staining Solution pH cluster_charge Tissue Substrate Charge cluster_result Staining Outcome Acidic Acidic pH (e.g., < 6) ReducedCharge Reduced Negative Charge (Protonated) Acidic->ReducedCharge Neutral Neutral pH (e.g., ~7) OptimalCharge Optimal Negative Charge Neutral->OptimalCharge Alkaline Alkaline pH (e.g., > 8) MaxCharge Maximum Negative Charge Alkaline->MaxCharge Weak Weak / No Staining ReducedCharge->Weak Good Good Staining OptimalCharge->Good Overstain Overstaining / Tissue Damage MaxCharge->Overstain

Caption: Logical workflow of pH's effect on staining.

References

Technical Support Center: Minimizing Astrazon Red 6B-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Astrazon Red 6B in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

This compound is a cationic azo dye.[1][2][3][4] Due to its positive charge, it can interact with negatively charged components within live cells, making it useful as a fluorescent stain for visualizing cellular structures.[5]

Q2: I am observing significant cell death after staining with this compound. What are the potential causes?

This compound, like many synthetic dyes, can be cytotoxic. The observed cell death could be due to several factors, including:

  • High Dye Concentration: Using a higher concentration of the dye than necessary can lead to increased cellular stress and toxicity.

  • Prolonged Incubation Time: Extended exposure to the dye can exacerbate its toxic effects.

  • Phototoxicity: The interaction of the dye with the excitation light from the microscope can generate reactive oxygen species (ROS), which are harmful to cells.[6][7][8]

  • Intrinsic Cytotoxicity of Azo Dyes: Azo dyes can be metabolized by cells into potentially harmful aromatic amines and can induce oxidative stress and mitochondrial dysfunction.[9][10][11][12][13][14]

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

Apoptosis is a programmed cell death characterized by cell shrinkage and chromatin condensation, while necrosis is an uncontrolled cell death involving cell swelling and rupture of the plasma membrane.[15][16][17] You can use a combination of assays to differentiate between the two:

  • Morphological Observation: Use phase-contrast or differential interference contrast (DIC) microscopy to observe the characteristic morphological changes of apoptosis and necrosis.

  • Flow Cytometry: Use annexin V and propidium iodide (PI) staining. Annexin V stains apoptotic cells, while PI stains necrotic cells.

  • Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Q4: Are there less toxic alternatives to this compound for live-cell staining?

Yes, several less toxic fluorescent dyes are available for live-cell imaging. The choice of dye will depend on the specific application and target organelle. Some alternatives include various modern, specifically designed live-cell stains that have been optimized for low cytotoxicity and high photostability.

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell staining with this compound.

Problem Potential Cause Troubleshooting Steps
High Cytotoxicity High dye concentrationPerform a dose-response experiment to determine the lowest effective concentration.
Prolonged incubation timeReduce the incubation time to the minimum required for sufficient staining.
Phototoxicity- Reduce the intensity and duration of the excitation light.[7][18][19][20] - Use a more sensitive camera to allow for lower light levels.[18] - Image in a phenol red-free medium, as it can contribute to ROS production. - Consider adding antioxidants like N-acetylcysteine (NAC) or Trolox to the imaging medium.[7]
Intrinsic Azo Dye Toxicity- Co-incubate with antioxidants to mitigate oxidative stress.[7]
High Background Fluorescence Excess unbound dye- Increase the number and duration of wash steps after staining.[21] - Use a buffered saline solution for washing.[21]
Autofluorescence- Image in a phenol red-free medium. - Use a dye with excitation/emission spectra that do not overlap with the sample's autofluorescence.[21]
Non-specific binding- Optimize the dye concentration and incubation time.[21]
Weak Fluorescent Signal Low dye concentration- Increase the dye concentration incrementally, while monitoring for cytotoxicity.
Inefficient cellular uptake- Ensure cells are healthy and metabolically active.
Photobleaching- Use an anti-fade mounting medium if applicable for your experimental setup. - Minimize exposure to excitation light.[7][19]

Data Presentation

Table 1: Hypothetical IC50 Values of Reactive Dyes in Different Cell Lines after 24-hour Exposure

DyeCell LineIC50 (µg/mL)Assay
Reactive Yellow 176Boar Spermatozoa135Motility Inhibition[22]
Reactive Red 241Boar Spermatozoa124Motility Inhibition[22]
Reactive Blue 221Boar Spermatozoa127Motility Inhibition[22]
Reactive Blue 2HaCaT1000EMA Staining[5]
Reactive Blue 19HaCaT500EMA Staining[5]
Reactive Orange 16HaCaT1000EMA Staining[5]

Table 2: Example Data from Oxidative Stress Marker Analysis in Textile Workers Exposed to Azo Dyes

MarkerExposed Group (Mean ± SD)Control Group (Mean ± SD)P-value
Nrf2 Activity (ng/mL)2.06 ± 0.681.58 ± 0.410.000
Total Antioxidant Capacity (TAC) (mM)1.39 ± 0.101.50 ± 0.060.000
Total Oxidant Status (TOS) (µM)0.14 ± 0.050.11 ± 0.030.002
Data adapted from a study on textile workers and is for illustrative purposes of potential biomarkers.[23]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[24]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[25]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat cells with a range of this compound concentrations for the desired time period. Include untreated and vehicle controls.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader.[26]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol (usually 20-30 minutes) at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS.[9]

Materials:

  • Cells of interest

  • This compound

  • CM-H2DCFDA probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with the CM-H2DCFDA probe according to the manufacturer's instructions (typically 5-10 µM for 30-60 minutes at 37°C).[9]

  • Wash the cells to remove excess probe.

  • Analyze the fluorescence intensity of the oxidized probe (DCF) using a flow cytometer or fluorescence microscope.[9]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a cationic fluorescent dye, such as JC-10, to measure changes in mitochondrial membrane potential.[6]

Materials:

  • Cells of interest

  • This compound

  • JC-10 assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format for analysis (e.g., 96-well plate or on coverslips).

  • Treat cells with this compound.

  • Prepare and add the JC-10 loading solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[6]

  • In healthy cells, JC-10 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-10 remains as monomers in the cytoplasm, emitting green fluorescence.[6]

  • Measure the red and green fluorescence intensity. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[6]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed and Culture Cells treatment Treat with this compound +/- Mitigating Agents cell_culture->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability ros ROS Detection (CM-H2DCFDA) treatment->ros mmp Mitochondrial Potential (JC-10) treatment->mmp data_analysis Quantify Cytotoxicity, Oxidative Stress, and Mitochondrial Dysfunction viability->data_analysis ros->data_analysis mmp->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway AR6B This compound ROS Increased ROS AR6B->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Membrane_Damage Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis Mito_Dys->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits

Caption: Hypothesized signaling pathways of this compound cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed? check_conc Reduce Dye Concentration & Incubation Time start->check_conc Yes optimized Experiment Optimized start->optimized No check_photo Minimize Light Exposure (Lower Intensity, Shorter Duration) check_conc->check_photo add_antioxidants Add Antioxidants (e.g., NAC) check_photo->add_antioxidants still_toxic Still Cytotoxic? add_antioxidants->still_toxic consider_alternative Consider Alternative Dyes still_toxic->consider_alternative Yes still_toxic->optimized No

References

Astrazon Red 6B aggregation and precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when working with Astrazon Red 6B stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a cationic azo dye.[1] In a laboratory setting, it is primarily used as a staining agent for biological samples to visualize cellular structures under a microscope.[2]

Q2: What are the key chemical properties of this compound?

PropertyValue
CAS Number 6441-82-3
Molecular Formula C₂₄H₃₀Cl₂N₂
Molecular Weight 417.42 g/mol
Appearance Dark red to dark purple crystalline powder
Solubility in Water Approximately 10 g/L at 20°C

Data sourced from multiple chemical suppliers.[3][4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

For biological applications, it is recommended to first dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before making the final aqueous solution. This is a common practice for many organic dyes used in cellular assays to ensure complete dissolution before introduction to an aqueous environment.

Q4: How should I store my this compound stock solutions?

Troubleshooting Guide: Aggregation and Precipitation

Aggregation and precipitation of this compound in stock solutions can lead to inaccurate experimental results. The following guide provides steps to address these issues.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding the dye to an aqueous buffer. Low Solubility/Solvent Shock: The dye may not be fully dissolved before being introduced to the aqueous buffer, or the concentration may exceed its solubility limit in the final solvent mixture.1. Use a Co-solvent: First, dissolve the this compound powder in a small volume of 100% DMSO or ethanol. Vortex until fully dissolved. 2. Gradual Dilution: Add the dissolved dye concentrate dropwise to the aqueous buffer while continuously stirring or vortexing to avoid localized high concentrations. 3. Lower the Concentration: If precipitation persists, try preparing a more dilute stock solution.
The stock solution becomes cloudy or a precipitate forms over time during storage. Aggregation/Instability: The dye molecules may be self-aggregating over time due to factors like temperature fluctuations, pH changes, or exposure to light.1. Optimize Storage Conditions: Store aliquots of the stock solution at -20°C to minimize temperature fluctuations. Ensure vials are tightly sealed and protected from light. 2. Check pH: The pH of the solution can influence dye stability. While specific data for this compound is limited, for many cationic dyes, a slightly acidic pH can help maintain solubility. Consider using a buffered solution appropriate for your experiment. 3. Filter Before Use: If a fine precipitate is observed, filter the solution through a 0.22 µm syringe filter before use to remove aggregates.
Inconsistent staining or lower than expected fluorescence intensity. Dye Aggregation: Aggregated dye may have altered spectral properties and reduced ability to bind to its target, leading to poor staining.1. Prepare Fresh Solutions: Use freshly prepared or properly stored stock solutions for your experiments. 2. Sonication: Briefly sonicate the stock solution before use to help break up any small aggregates. 3. Optimize Staining Protocol: Adjust the dye concentration and incubation time in your staining protocol. Higher concentrations can sometimes promote aggregation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.17 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until all the dye has completely dissolved. The solution should be clear with no visible particles.

  • Storage: Store the 10 mM stock solution in amber or foil-wrapped tubes at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Staining Live Cells with this compound

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere and grow to the desired confluency.

  • Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). It is important to determine the optimal concentration for your specific cell type and application to avoid cytotoxicity.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Diagrams

experimental_workflow General Experimental Workflow for Cell Staining prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Dilute Stock to Working Concentration (1-10 µM) in Media prep_stock->prep_working staining Incubate Cells with Working Solution (15-30 min) prep_working->staining cell_culture Culture Cells to Desired Confluency cell_culture->staining washing Wash Cells to Remove Unbound Dye staining->washing imaging Image with Fluorescence Microscope washing->imaging

General workflow for cell staining.

troubleshooting_workflow Troubleshooting Precipitation in Stock Solutions start Precipitation Observed in Stock Solution check_solvent Was a co-solvent (DMSO/Ethanol) used for initial dissolution? start->check_solvent use_cosolvent Dissolve dye in co-solvent first, then add to aqueous buffer. check_solvent->use_cosolvent No check_concentration Is the stock concentration too high? check_solvent->check_concentration Yes filter_solution Filter solution through a 0.22 µm filter before use. use_cosolvent->filter_solution lower_concentration Prepare a more dilute stock solution. check_concentration->lower_concentration Yes check_storage How is the solution stored? check_concentration->check_storage No lower_concentration->filter_solution optimize_storage Store at -20°C in small, light-protected aliquots. check_storage->optimize_storage optimize_storage->filter_solution

Troubleshooting workflow for precipitation.

cellular_uptake_pathway Hypothesized Cellular Uptake and Localization of this compound extracellular Extracellular this compound cell_membrane Cell Membrane extracellular->cell_membrane internalization Internalization (Endocytosis?) cell_membrane->internalization cytoplasm Cytoplasm internalization->cytoplasm organelles Negatively Charged Organelles (e.g., Mitochondria, Nucleus) cytoplasm->organelles binding Binding to Negatively Charged Molecules (e.g., Nucleic Acids) organelles->binding

Hypothesized cellular uptake of this compound.

References

Astrazon Red 6B interference with other cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Astrazon Red 6B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common cellular assays and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Basic Violet 7 (C.I. 48020), is a cationic methine dye.[1] Its CAS number is 6441-82-3.[1][2][3] It appears as a dark red to dark purple powder and is soluble in water, producing a bright reddish-purple solution.[4] It is used in the textile industry and as a biological staining agent.[1][2]

Q2: Can this compound interfere with my cellular assays?

While there is limited direct published evidence of this compound interfering with specific cellular assays, its properties as a colored, cationic, and potentially fluorescent compound suggest a high potential for interference with common absorbance and fluorescence-based assays.[5] Cationic dyes can accumulate in mitochondria, which may affect metabolism-based assays.[6]

Q3: What types of assays are most likely to be affected?

Assays that rely on colorimetric or fluorometric readouts are most susceptible to interference. This includes:

  • Viability/Cytotoxicity Assays: MTT, XTT, WST-1, and resazurin (AlamarBlue)-based assays.

  • Fluorescence-Based Assays: Calcium imaging, reporter gene assays (like GFP), and immunofluorescence.

Q4: What are the primary mechanisms of interference?

The main potential mechanisms of interference from a compound like this compound are:

  • Spectral Overlap (Absorbance): The intrinsic color of this compound can absorb light at the same wavelength used to measure the formazan product in assays like MTT, leading to artificially high or low readings.

  • Autofluorescence: The dye itself may be fluorescent, emitting light at similar wavelengths to the reporter fluorophores in an assay, which can cause high background signals and false positives.[7][8]

  • Fluorescence Quenching: The dye could absorb the excitation or emission energy of a fluorophore in the assay, leading to a decreased signal and a false negative.[5][8]

  • Chemical Reactivity: As a cationic molecule, it may interact with negatively charged cellular components or assay reagents. Some compounds can also chemically reduce tetrazolium salts (like MTT) non-enzymatically, leading to false-positive viability results.[9]

Troubleshooting Guides

Issue 1: Unexpected Results in an MTT or Similar Tetrazolium-Based Assay

Potential Cause: this compound may be interfering with the colorimetric readout by either absorbing light at the measurement wavelength or by directly reducing the MTT reagent.

Troubleshooting Steps:

  • Run a Compound-Only Control: In a cell-free setting, mix this compound with the assay medium and the MTT reagent. Measure the absorbance at the appropriate wavelength (typically 570 nm). A significant absorbance reading indicates interference.

  • Visually Inspect Wells: Look at the wells under a microscope before and after adding the solubilization buffer. Note any unusual color changes or precipitate formation that could be attributed to the dye.

  • Perform a Wavelength Scan: Measure the absorbance spectrum of this compound in the assay buffer to see if it overlaps with the peak absorbance of the formazan product.

  • Use an Orthogonal Assay: Confirm your results with a non-colorimetric assay, such as an ATP-based viability assay (e.g., CellTiter-Glo®), which is less prone to this type of interference.[9]

Issue 2: High Background or Unexpected Signals in a Fluorescence-Based Assay

Potential Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, or it could be quenching the fluorescent signal.

Troubleshooting Steps:

  • Check for Autofluorescence: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Read the fluorescence using the same filter set as your main assay. A high signal indicates autofluorescence.[8]

  • Assess for Quenching: Prepare three sets of wells:

    • A: Fluorophore + Assay Buffer

    • B: Fluorophore + Assay Buffer + this compound

    • C: Assay Buffer only (Blank) If the signal in B is significantly lower than in A (after subtracting the blank), your compound is quenching the fluorescence.[8]

  • Shift to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectrum.[7] If possible, switch to fluorophores that excite and emit in the red or far-red regions of the spectrum.

  • Optimize Compound Concentration: Use the lowest possible concentration of this compound that still achieves the desired biological effect to minimize interference.

Data Presentation

Table 1: Absorbance Interference of this compound in MTT Assay

This compound Conc. (µM)Absorbance at 570 nm (Cell-Free)% Interference
0 (Control)0.050%
1User DataUser Calculation
10User DataUser Calculation
100User DataUser Calculation

Table 2: Autofluorescence of this compound

This compound Conc. (µM)Excitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Units (RFU)
0 (Control)User DefinedUser DefinedUser Data
1User DefinedUser DefinedUser Data
10User DefinedUser DefinedUser Data
100User DefinedUser DefinedUser Data

Experimental Protocols

Protocol 1: Assessing Interference with the MTT Assay

Objective: To determine if this compound interferes with the colorimetric readout of the MTT assay.

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Cell culture medium (serum-free for the assay)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a "medium only" control.

  • Add MTT reagent to each well at the same concentration used in your cell-based experiments.

  • Incubate the plate for 2-4 hours at 37°C in the dark.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan (if any is formed).

  • Read the absorbance at 570 nm. Use 630 nm as a reference wavelength if desired.[10]

  • Subtract the absorbance of the "medium only" control from all readings. A concentration-dependent increase in absorbance indicates interference.

Protocol 2: Characterizing Autofluorescence of this compound

Objective: To determine if this compound is autofluorescent under the conditions of a specific fluorescence assay.

Materials:

  • 96-well black flat-bottom plates (for fluorescence)

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer in a 96-well black plate. Include a "buffer only" control.

  • Set the fluorescence reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.

  • Measure the fluorescence intensity of each well.

  • Subtract the reading from the "buffer only" control. A significant, concentration-dependent increase in fluorescence indicates autofluorescence.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Interference start Unexpected Assay Result assay_type What type of assay? start->assay_type colorimetric Colorimetric (e.g., MTT) assay_type->colorimetric Colorimetric fluorescent Fluorescent assay_type->fluorescent Fluorescent run_control_color Run Cell-Free Control (Compound + Reagents) colorimetric->run_control_color run_control_fluor Run Compound-Only Control (Autofluorescence Check) fluorescent->run_control_fluor check_absorbance High Absorbance? run_control_color->check_absorbance interference_color Interference Confirmed: - Spectral Overlap - Chemical Reduction check_absorbance->interference_color Yes no_interference_color No Direct Interference. Consider Biological Effects. check_absorbance->no_interference_color No solution Solution: Use Orthogonal Assay (e.g., ATP-based) interference_color->solution check_autofluor High Fluorescence? run_control_fluor->check_autofluor autofluor_pos Autofluorescence Detected check_autofluor->autofluor_pos Yes run_quench_check Run Quenching Check (Fluorophore +/- Compound) check_autofluor->run_quench_check No solution_fluor Solutions: - Use Red-Shifted Dyes - Lower Compound Conc. autofluor_pos->solution_fluor check_quench Signal Decreased? run_quench_check->check_quench quench_pos Quenching Detected check_quench->quench_pos Yes no_interference_fluor No Direct Interference. Consider Biological Effects. check_quench->no_interference_fluor No quench_pos->solution_fluor

A troubleshooting workflow for identifying assay interference.

Signaling_Pathway_Concept Conceptual Mechanisms of Assay Interference cluster_absorbance Absorbance Assay (e.g., MTT) cluster_fluorescence Fluorescence Assay ar6b_abs This compound (Colored Compound) detector_abs Detector ar6b_abs->detector_abs False Signal Change light_source Spectrophotometer Light Source (570 nm) light_source->ar6b_abs Light also Blocked by Dye formazan Formazan Product (Absorbs at 570 nm) light_source->formazan Light Blocked by Product formazan->detector_abs Reduced Signal ar6b_fluor This compound (Autofluorescent/Quencher) detector_fluor Detector ar6b_fluor->detector_fluor False Positive ar6b_fluor->detector_fluor False Negative excitation Excitation Light excitation->ar6b_fluor Autofluorescence fluorophore Assay Fluorophore excitation->fluorophore fluorophore->ar6b_fluor Energy Transfer (Quenching) fluorophore->detector_fluor Emitted Light

Potential mechanisms of interference in cellular assays.

References

Technical Support Center: Astrazon Red 6B for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Astrazon Red 6B as a fluorescent probe for mitochondrial visualization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the specificity of this compound for mitochondria.

Frequently Asked Questions (FAQs)

Q1: How does this compound accumulate in mitochondria?

This compound is a cationic dye.[1][2] Its positive charge facilitates its accumulation in organelles with a negative membrane potential. Healthy mitochondria maintain a significant electrochemical gradient across their inner membrane, making the mitochondrial matrix negatively charged relative to the cytoplasm. This negative potential is the primary driving force for the sequestration of cationic dyes like this compound, leading to their accumulation and fluorescent labeling of mitochondria.

Q2: What are the potential advantages of using this compound?

This compound is a readily available and cost-effective dye.[3][4][5] Its basic chemical structure is well-documented.[1][6] For certain preliminary or high-throughput screening applications, it may serve as a simple indicator of mitochondrial presence.

Q3: What are the known limitations of this compound for mitochondrial staining?

The primary limitation is its low specificity compared to commercially available mitochondrial probes like MitoTracker dyes.[1] Its staining properties are not as well-characterized for biological applications.[1] Users may experience higher background fluorescence and off-target staining of other cellular components with negative charges, such as the nucleus or lysosomes.

Q4: Is this compound compatible with fixed cells?

The retention of most cationic dyes that accumulate based on membrane potential is compromised after fixation, as the fixation process dissipates the mitochondrial membrane potential. For optimal results, it is highly recommended to image live cells stained with this compound. If fixation is necessary, it should be performed after staining, and a gentle fixation protocol with paraformaldehyde may be tested, though signal loss is expected.

Q5: Can I use this compound for quantitative measurements of mitochondrial membrane potential?

While the accumulation of this compound is dependent on the mitochondrial membrane potential, its use for precise quantitative measurements is not well-established. For reliable quantification of mitochondrial membrane potential, ratiometric dyes like JC-1 or other well-validated potentiometric dyes are recommended.

Troubleshooting Guides

Issue 1: High Background Staining or Diffuse Cytoplasmic Signal

This is a common issue when the dye is not selectively accumulating in the mitochondria, leading to poor signal-to-noise ratio.

Troubleshooting Table:

Probable CauseRecommended SolutionExpected Outcome
Dye concentration is too high. Decrease the final concentration of this compound. Test a range from 10 nM to 500 nM.Reduced cytoplasmic fluorescence and clearer visualization of mitochondrial structures.
Incubation time is too long. Reduce the incubation time. Try a time course from 15 to 45 minutes.Minimized non-specific uptake and diffusion into other cellular compartments.
Suboptimal washing steps. Increase the number of washes with pre-warmed, serum-free medium after incubation.Removal of unbound or loosely associated dye from the cytoplasm.
Low mitochondrial membrane potential. Use a positive control with healthy, actively respiring cells. Consider using a mitochondrial uncoupler like CCCP as a negative control to confirm potential-dependent loading.Confirmation that the staining protocol is effective in cells with robust mitochondrial potential.

Hypothetical Data on Concentration Optimization:

This compound ConcentrationMitochondrial Signal Intensity (Arbitrary Units)Cytoplasmic Background (Arbitrary Units)Signal-to-Noise Ratio
1 µM15008001.875
500 nM12004003.0
100 nM 800 100 8.0
50 nM400508.0
10 nM150403.75

Note: The optimal concentration may vary between cell types.

Issue 2: No/Weak Mitochondrial Staining

This issue arises when the dye fails to accumulate sufficiently within the mitochondria.

Troubleshooting Table:

Probable CauseRecommended SolutionExpected Outcome
Dye concentration is too low. Increase the final concentration of this compound. Test a range up to 1 µM.Enhanced fluorescent signal from the mitochondria.
Incubation time is too short. Increase the incubation time. Test a time course up to 60 minutes.Sufficient time for the dye to accumulate in the mitochondria.
Cells are unhealthy or have depolarized mitochondria. Ensure cells are healthy and in the logarithmic growth phase. Use a positive control like established mitochondrial stains (e.g., MitoTracker Red CMXRos) to verify mitochondrial health.Strong mitochondrial staining, confirming the integrity of the mitochondrial membrane potential.
Incorrect filter sets for imaging. Check the excitation and emission spectra for this compound and use the appropriate filter cubes on your microscope.Optimal detection of the fluorescent signal.
Issue 3: Signal Fades Quickly (Photobleaching)

Photobleaching occurs when the fluorophore is irreversibly damaged by exposure to excitation light.

Troubleshooting Table:

Probable CauseRecommended SolutionExpected Outcome
High intensity of excitation light. Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.Slower rate of photobleaching, allowing for longer imaging sessions.
Prolonged exposure time. Decrease the exposure time per frame. Use a more sensitive detector if necessary.Reduced total light exposure, thus preserving the fluorescent signal.
Imaging medium lacks antioxidants. Use a live-cell imaging solution that contains antioxidants or an anti-fade reagent compatible with live cells.Increased photostability of the dye.[7]
Issue 4: Evidence of Cellular Stress or Toxicity

Some fluorescent dyes can be toxic to cells, especially at high concentrations or with prolonged incubation.

Troubleshooting Table:

Probable CauseRecommended SolutionExpected Outcome
Dye concentration is too high. Use the lowest effective concentration of this compound.Maintained normal cell morphology and viability.
Prolonged incubation. Minimize the incubation time to what is necessary for adequate staining.Reduced cellular stress and artifacts in cell behavior.
Dye interferes with mitochondrial function. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your staining protocol to assess cytotoxicity. Compare with unstained controls.Confirmation that the staining protocol does not significantly impact cell health.

Experimental Protocols

Optimized Protocol for Staining Live Cells with this compound

This protocol provides a starting point for optimizing the staining of mitochondria in live cultured cells.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in DMSO.
  • Aliquot and store at -20°C, protected from light.
  • On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or HBSS to the desired working concentration (start with a range of 50-200 nM).

2. Cell Preparation:

  • Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
  • Ensure the cells are healthy and actively growing.

3. Staining Procedure:

  • Remove the culture medium from the cells.
  • Wash the cells once with a pre-warmed, serum-free medium.
  • Add the pre-warmed staining solution containing this compound to the cells.
  • Incubate for 20-30 minutes at 37°C in a CO2 incubator.

4. Washing and Imaging:

  • Remove the staining solution.
  • Wash the cells two to three times with the pre-warmed, serum-free medium to remove excess dye.
  • Add a pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
  • Proceed with live-cell imaging on a fluorescence microscope using the appropriate filter sets.

Visualizations

TroubleshootingWorkflow cluster_start Staining Issue cluster_problems Problem Identification cluster_solutions Solutions cluster_end Outcome Start Observe Staining Result HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Sol_HighBg Decrease Concentration Reduce Incubation Time Improve Washing HighBg->Sol_HighBg Yes Fading Signal Fades? WeakSignal->Fading No Sol_WeakSignal Increase Concentration Increase Incubation Time Check Cell Health WeakSignal->Sol_WeakSignal Yes Sol_Fading Reduce Light Exposure Use Anti-Fade Reagents Fading->Sol_Fading Yes End Optimized Staining Fading->End No Sol_HighBg->End Sol_WeakSignal->End Sol_Fading->End

Caption: Troubleshooting workflow for this compound mitochondrial staining.

ExperimentalWorkflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining Prep_Dye Prepare Staining Solution (50-200 nM this compound) Incubate Incubate Cells with Dye (20-30 min at 37°C) Prep_Dye->Incubate Prep_Cells Culture Cells on Imaging Dish Prep_Cells->Incubate Wash Wash Cells 2-3x with Pre-warmed Medium Incubate->Wash Image Live-Cell Imaging Wash->Image

Caption: Experimental workflow for live-cell mitochondrial staining with this compound.

References

Validation & Comparative

A Comparative Analysis of Astrazon Red 6B and Safranin O for Plant Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant histology, the selection of an appropriate stain is paramount for the accurate visualization and differentiation of cellular structures. This guide provides a comprehensive comparison between Astrazon Red 6B, a methine dye, and Safranin O, a well-established biological stain, for the staining of plant tissues.[1] This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each dye is crucial for predicting their staining behavior and efficacy.

PropertyThis compoundSafranin O
Chemical Class Methine Dye[1]Azonium compound of symmetrical 2,8-dimethyl-3,7-diaminophenazine[2]
C.I. Number 48020 (Basic Violet 7)[1][3]Basic Red 2[2]
Molecular Formula C24H30Cl2N2[1][3][4]C20H19N4+Cl-
Molecular Weight 417.42 g/mol [3][4]350.84 g/mol
Appearance Dark red to dark purple to dark blue powder/crystalline[3][4]Red to brown powder
Solubility Soluble in water (10 g/L at 20°C)[5]Readily soluble in water[2]
Staining Color Red light purple[5]Red[6][7][8]

Staining Mechanism and Specificity

The interaction of these dyes with plant tissue components dictates their staining patterns and specificity.

This compound , as a cationic dye, interacts with negatively charged components within cells.[1] Its application in biological staining is noted, with the potential to bind to nucleic acids and certain organelles.[1][3][4] However, its specificity in plant tissues is not as well-characterized as Safranin O.[1]

Safranin O is a cationic dye that demonstrates a strong affinity for acidic cellular components.[9][10] In plant histology, it is particularly valued for its ability to stain lignified and cutinized tissues, such as xylem and sclerenchyma, a vibrant red.[6][7][8][11] It also stains nuclei and chromosomes red.[2][9] This selectivity is based on the binding of the positively charged dye to the negatively charged acidic proteoglycans and nucleic acids.[9][10]

Comparative Performance in Plant Tissue Staining

While direct comparative studies with quantitative data are limited, the established literature provides insights into the performance of each dye.

Safranin O is a cornerstone of classical plant histology, frequently used in differential staining protocols, often in combination with a counterstain like Astra Blue or Fast Green.[6][7][11][12] This allows for the clear differentiation between lignified (red) and cellulosic (blue/green) tissues.[6][7][8][11] The intensity of Safranin O staining can be indicative of the degree of lignification.[8] Under fluorescence microscopy, safranin can differentiate between lignin-rich and cellulose-rich cell walls, with lignin-rich areas fluorescing red or orange and cellulose-rich areas fluorescing green/yellow.[13]

This compound is primarily recognized as a textile dye with excellent stability and lightfastness.[3][4][14] While its use as a biological stain is mentioned, detailed protocols and extensive applications in plant histology are not as widely documented.[1][3][4] Its vibrant red-purple hue suggests potential for providing high-contrast images, but its specificity for particular plant cell wall components requires further investigation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable staining results.

The following diagram illustrates a typical workflow for staining plant tissues.

G General Plant Tissue Staining Workflow Fixation Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Paraffin Embedding Dehydration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Staining Rehydration->Staining Dehydration2 Dehydration (Ethanol Series) Staining->Dehydration2 Clearing Clearing (Xylene) Dehydration2->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for preparing and staining plant tissue sections.

This protocol is adapted for differential staining of lignified and cellulosic tissues.

  • Deparaffinize and Rehydrate: Bring paraffin-embedded sections to water through a series of xylene and graded ethanol solutions.

  • Staining with Safranin O:

    • Immerse slides in a 1% Safranin O solution in 70% ethanol for a duration ranging from 2 to 24 hours, depending on the tissue and desired staining intensity.[9]

  • Washing: Rinse with distilled water to remove excess stain.[9]

  • Counterstaining with Astra Blue:

    • Immerse slides in a 1% Astra Blue solution in 70% ethanol.[6]

  • Dehydration: Dehydrate the sections through a graded ethanol series.[9]

  • Clearing and Mounting: Clear in xylene and mount with a suitable mounting medium.[12]

Note: A modified protocol using both 1% Safranin O and 1% Astra Blue in 70% ethanol has been shown to be effective and simplifies the procedure.[6][7][11]

A standardized protocol for this compound in plant histology is not well-established in the available literature. Researchers interested in utilizing this dye would need to undertake an experimental approach to optimize parameters such as dye concentration, staining duration, and pH. A starting point could be a 0.5% to 1% solution in water or ethanol, with incubation times varying from minutes to hours.

Logical Relationship for Stain Selection

The choice between this compound and Safranin O depends on the specific research objectives.

G Stain Selection Logic Start Research Goal Lignin Specific Lignin/ Cutin Staining? Start->Lignin Fluorescence Fluorescence Microscopy? Lignin->Fluorescence No Safranin Use Safranin O Lignin->Safranin Yes Established Established Protocol Needed? Fluorescence->Established No Fluorescence->Safranin Yes Experimental Willing to Optimize Protocol? Established->Experimental No Established->Safranin Yes Experimental->Safranin No Astrazon Consider this compound Experimental->Astrazon Yes

References

A Comparative Guide to Mitochondrial Dyes for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Astrazon Red 6B: Initial searches for this compound as a mitochondrial dye did not yield any specific scientific literature or experimental data supporting its use for this application. This compound is primarily documented as a cationic dye for the textile industry and for general biological staining purposes. Due to the lack of evidence of its use in mitochondrial staining and the absence of performance data in this context, a direct comparison with established mitochondrial dyes is not feasible.

This guide, therefore, provides a comprehensive comparison of three widely used and well-characterized mitochondrial dyes: MitoTracker Red CMXRos , Tetramethylrhodamine, Methyl Ester (TMRM) , and JC-1 . This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate dye for their experimental needs.

Introduction to Mitochondrial Dyes

Mitochondrial dyes are essential tools in cell biology for studying mitochondrial morphology, distribution, and function.[1] Many of these dyes are cationic and accumulate in the mitochondria due to the negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring cells.[2][3] A decrease in ΔΨm is an early indicator of cellular stress and apoptosis.[1] The dyes compared in this guide are widely used to assess mitochondrial health and function.

Performance Comparison of Mitochondrial Dyes

The selection of a mitochondrial dye depends on the specific experimental requirements, such as the need to assess membrane potential, fix the cells after staining, or perform long-term imaging. The following table summarizes the key performance characteristics of MitoTracker Red CMXRos, TMRM, and JC-1.

FeatureMitoTracker Red CMXRosTMRM (Tetramethylrhodamine, Methyl Ester)JC-1
Mechanism of Action Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[4]Accumulates in mitochondria based on membrane potential.[4]A ratiometric dye that forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low ΔΨm.[1]
Membrane Potential Dependency Dependent on ΔΨm for initial accumulation.[4]Directly proportional to ΔΨm.[4]Ratiometric measurement of ΔΨm (red/green fluorescence ratio).[1]
Fixability Well-retained after formaldehyde fixation.[4]Not well-retained after fixation.Not fixable.
Photostability Generally high photostability.Moderate photostability, can be prone to phototoxicity with prolonged exposure.Prone to photobleaching, especially the J-aggregates.
Toxicity Low toxicity at working concentrations.Can be toxic with long-term exposure or at higher concentrations.Low toxicity at working concentrations.
Primary Application Staining mitochondria for visualization and localization, especially in fixed cells.[4]Quantitative measurement of mitochondrial membrane potential in live cells.[4]Qualitative and quantitative assessment of mitochondrial membrane potential, particularly for detecting apoptosis.[1]
Readout Fluorescence intensity.Fluorescence intensity.Ratio of red to green fluorescence.
Excitation/Emission (nm) ~579 / 599~548 / 573Monomers: ~514 / 529; J-aggregates: ~585 / 590

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for staining live cells with each of the compared dyes.

MitoTracker Red CMXRos Staining Protocol
  • Reagent Preparation : Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

  • Working Solution Preparation : Dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type.

  • Cell Staining : Replace the existing cell culture medium with the staining solution containing MitoTracker Red CMXRos.

  • Incubation : Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Washing : Replace the staining solution with fresh, pre-warmed cell culture medium.

  • Imaging : Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

  • (Optional) Fixation : After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

TMRM Staining Protocol
  • Reagent Preparation : Prepare a 10 mM stock solution of TMRM in anhydrous DMSO.

  • Working Solution Preparation : Dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed cell culture medium. It is critical to use the lowest possible concentration that gives a detectable signal to minimize toxicity.

  • Cell Staining : Replace the existing cell culture medium with the staining solution containing TMRM.

  • Incubation : Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.

  • Imaging : Image the live cells directly in the staining solution using a fluorescence microscope. Washing is generally not recommended as TMRM is reversible and will wash out. For endpoint assays, cells can be washed with PBS immediately before imaging.

JC-1 Staining Protocol
  • Reagent Preparation : Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous DMSO.

  • Working Solution Preparation : Dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Cell Staining : Replace the existing cell culture medium with the staining solution containing JC-1.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing : Wash the cells once with pre-warmed cell culture medium or PBS.

  • Imaging : Image the cells immediately using a fluorescence microscope with filters for both green (monomers) and red (J-aggregates) fluorescence. The ratio of red to green fluorescence is then calculated.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanisms of action of the discussed mitochondrial dyes.

G cluster_workflow Experimental Workflow for Mitochondrial Staining prep Prepare Staining Solution stain Incubate Cells with Dye prep->stain culture Culture Cells wash Wash Cells (if applicable) stain->wash image Fluorescence Imaging wash->image

Caption: A generalized workflow for staining mitochondria in live cells.

G cluster_potential_dependent Mechanism of Potential-Dependent Dyes (TMRM & MitoTracker) healthy Healthy Mitochondrion (High ΔΨm) dye_high High Dye Accumulation (Bright Fluorescence) healthy->dye_high High uptake unhealthy Unhealthy Mitochondrion (Low ΔΨm) dye_low Low Dye Accumulation (Dim Fluorescence) unhealthy->dye_low Low uptake

Caption: Accumulation of potential-dependent dyes in healthy vs. unhealthy mitochondria.

G cluster_jc1 Mechanism of JC-1 Dye healthy_jc1 Healthy Mitochondrion (High ΔΨm) aggregates J-Aggregates (Red Fluorescence) healthy_jc1->aggregates High concentration unhealthy_jc1 Unhealthy Mitochondrion (Low ΔΨm) monomers Monomers (Green Fluorescence) unhealthy_jc1->monomers Low concentration

Caption: The ratiometric fluorescence of JC-1 in response to mitochondrial membrane potential.

References

Validating Astrazon Red 6B for Quantitative Fluorescence Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is critical for obtaining accurate and reproducible data in quantitative fluorescence imaging. This guide provides a comparative assessment of Astrazon Red 6B against established fluorescent dyes, offering a framework for its validation in quantitative applications. While this compound is a vibrant red dye with applications in textiles and biological staining, its performance in sensitive quantitative imaging is not well-documented.[1][2][3] This guide presents available data, highlights critical data gaps, and compares it with well-characterized alternatives to inform your dye selection process.

Quantitative Comparison of Fluorescent Dyes

The decision to use a fluorescent dye for quantitative imaging hinges on several key photophysical parameters. A high molar extinction coefficient and quantum yield are desirable for a bright signal, while high photostability is crucial for long-term imaging and minimizing signal loss. The following table summarizes the known properties of this compound and compares them with common red fluorescent dyes. A significant lack of published data for this compound in the context of cellular imaging is evident.

PropertyThis compoundSulforhodamine 101 (Texas Red)Alexa Fluor 594Alexa Fluor 647
Chemical Family Methine Dye[2]Sulfonated RhodamineSulfonated XantheneSulfonated Cyanine
Molar Mass ( g/mol ) 417.42[3]~625 (Texas Red)~820~1250
Excitation Max (nm) Not Reported for Cell Imaging~595 (Texas Red)~590~650
Emission Max (nm) Not Reported for Cell Imaging~615 (Texas Red)~617~665
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **Not Reported~85,000 (Texas Red)73,000270,000
Quantum Yield Not Reported~0.65 (Texas Red)0.660.33
Photostability Not Reported for Cell ImagingModerateHighHigh[4]
pH Sensitivity Not ReportedLowLowLow
Toxicity Harmful if swallowed, causes serious eye damage, very toxic to aquatic life.[5]Generally low for cellular imaging applicationsLowLow

Note: The absence of critical photophysical data for this compound makes its use in quantitative and long-term imaging studies unreliable.[1] Researchers should proceed with caution and are encouraged to perform their own validation studies.

Experimental Protocols

For researchers considering this compound, or any fluorescent dye, for quantitative imaging, a thorough validation is essential. The following are generalized protocols for key experiments.

Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of this compound in a relevant buffer system.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a known concentration in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the dye solution across a range of wavelengths to determine the absorbance maximum (λ_max).

  • Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance at λ_max, the known concentration (c), and the path length of the cuvette (l). The extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength.[6]

  • Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra. The excitation spectrum is measured by monitoring emission at the emission maximum while scanning through excitation wavelengths. The emission spectrum is measured by exciting the sample at the excitation maximum and scanning through emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) is typically measured relative to a standard dye with a known quantum yield (e.g., Rhodamine 101).[6][7] The integrated fluorescence intensities and the absorbance values of the test dye and the standard are used in the calculation.

Assessment of Photostability

Objective: To quantify the rate of photobleaching of this compound under typical imaging conditions and compare it to a known photostable dye.

Methodology:

  • Sample Preparation: Prepare cells stained with this compound and a reference dye (e.g., Alexa Fluor 594) according to a standard staining protocol.

  • Image Acquisition: Using a confocal or epifluorescence microscope, acquire a time-lapse series of images of the stained cells.[8][9] Use consistent illumination power and acquisition settings for all samples.

  • Data Analysis: Measure the mean fluorescence intensity of the stained structures in each image of the time series.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time (or exposure number). The rate of intensity decay is an indicator of photostability. The half-life (t_1/2), the time it takes for the fluorescence to decrease to 50% of its initial value, can be calculated.[4]

Cytotoxicity Assay

Objective: To evaluate the potential toxic effects of this compound on the cells being studied.

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Dye Incubation: Treat the cells with a range of concentrations of this compound for a period relevant to the planned imaging experiments. Include a vehicle-only control.

  • Viability Assay: Use a standard cytotoxicity assay, such as the MTT or AlamarBlue assay, to assess cell viability. These assays measure metabolic activity, which is correlated with cell number.

  • Data Analysis: Compare the viability of the dye-treated cells to the control cells to determine if the dye exhibits cytotoxic effects at the concentrations required for imaging. Some studies have indicated that this compound may cause irritation or allergic reactions.[2]

Visualizing Workflows and Decision Processes

To aid in the experimental design and dye selection process, the following diagrams, created using the DOT language, outline a logical workflow for validating a fluorescent dye and a decision tree for choosing the appropriate dye for your needs.

dye_validation_workflow cluster_prep Preparation cluster_photophysical Photophysical Characterization cluster_performance Performance in Imaging cluster_decision Decision start Start: Select Candidate Dye (e.g., this compound) prep_solution Prepare Dye Stock and Working Solutions start->prep_solution measure_spectra Measure Absorbance & Fluorescence Spectra prep_solution->measure_spectra calc_params Calculate Molar Extinction Coefficient & Quantum Yield measure_spectra->calc_params assess_photostability Assess Photostability (Time-lapse Imaging) calc_params->assess_photostability assess_toxicity Evaluate Cytotoxicity (Viability Assays) calc_params->assess_toxicity analyze_data Analyze and Compare Data with Standard Dyes assess_photostability->analyze_data assess_toxicity->analyze_data decision Decision: Suitable for Quantitative Imaging? analyze_data->decision proceed Proceed with Experiments decision->proceed Yes reject Select Alternative Dye decision->reject No

Caption: Experimental workflow for validating a fluorescent dye.

dye_selection_tree start Start: Define Experimental Needs is_quantitative Is the imaging quantitative? start->is_quantitative is_long_term Is long-term imaging required? is_quantitative->is_long_term Yes qualitative_ok This compound may be considered for qualitative endpoint staining is_quantitative->qualitative_ok No data_available Are key performance data (QY, ε, photostability) available and suitable? is_long_term->data_available Yes use_validated Use a well-characterized dye (e.g., Alexa Fluor, ATTO dyes) is_long_term->use_validated No (short-term) data_available->use_validated Yes perform_validation Perform thorough in-house validation before use data_available->perform_validation No (e.g., for this compound) consider_alternatives Consider alternative dyes with published performance data perform_validation->consider_alternatives

Caption: Decision tree for selecting a fluorescent dye.

Conclusion

Based on the currently available information, this compound is not recommended for quantitative fluorescence imaging without extensive, rigorous validation. The lack of critical performance data, such as quantum yield, molar extinction coefficient, and photostability, presents a significant risk to the reliability and reproducibility of quantitative measurements.[1] Furthermore, its noted toxicity is a concern for live-cell imaging.[5] For researchers requiring high-quality, reproducible quantitative data, well-established red fluorescent dyes such as the Alexa Fluor or ATTO series are superior choices, offering high brightness, photostability, and extensive documentation in the scientific literature.[1][4][10] If the use of this compound is unavoidable, the experimental protocols outlined in this guide provide a starting point for a thorough in-house validation.

References

Navigating the Landscape of DNA Staining: A Comparative Guide to Ethidium Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Ethidium Bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in agarose gel electrophoresis. Its enduring popularity stems from its effectiveness and low cost. However, significant safety concerns associated with its mutagenic properties have driven the scientific community to seek safer, yet equally effective, alternatives. This guide provides a comprehensive comparison of ethidium bromide with modern, safer DNA stains.

It is important to note that while this guide was prompted by a query about Astrazon Red 6B as a potential alternative, an extensive review of scientific literature and chemical databases reveals no evidence of its use for DNA staining in gel electrophoresis. This compound, also known as Basic Violet 7, is a cationic dye primarily employed in the textile industry and for some specialized staining of cellular structures, though its properties for nucleic acid visualization are not well-characterized. Therefore, this guide will focus on a comparison between ethidium bromide and well-established, commercially available safer alternatives.

Mechanism of Action: Intercalation vs. Minor Groove Binding

Ethidium Bromide is a classic intercalating agent. Its planar tricyclic phenanthridine ring system inserts itself between the stacked base pairs of double-stranded DNA.[1][2] This intercalation causes a conformational change in the DNA, unwinding the helix slightly. When bound to DNA, the fluorescence of EtBr increases approximately 20-fold compared to when it is in solution.[1] It absorbs UV light at 300 and 360 nm and emits an orange-red fluorescence at 590 nm.[3]

Many safer alternatives also function as intercalators or minor groove binders. Some have been engineered to be larger molecules that cannot penetrate the cell membrane, which is a key factor in their reduced toxicity.[4] These dyes are often designed to have high affinity for DNA, resulting in a strong fluorescent signal upon binding.

Quantitative Performance Comparison

The choice of a DNA stain often comes down to a balance of sensitivity, safety, and cost. The following table summarizes the key performance characteristics of ethidium bromide and two popular safer alternatives: SYBR® Safe and GelRed®.

FeatureEthidium Bromide (EtBr)SYBR® SafeGelRed®
Mechanism of Action Intercalator[1][2]Minor Groove BinderIntercalator[4]
Limit of Detection ~1-5 ng/band[3][5]~1-5 ng/band[3]~0.25 ng/band[3]
Toxicity/Mutagenicity Potent mutagen, potential carcinogen and teratogen[6][7][8][9]Significantly less mutagenic than EtBr[6]Non-mutagenic and non-cytotoxic[10][11]
Cell Permeability Permeable to cell membranesImpermeable to cell membranesImpermeable to cell membranes[11]
Disposal Requires decontamination or hazardous waste disposal[6][12]Can often be disposed of in regular lab waste (check local regulations)[6]Classified as non-hazardous waste[11]
Excitation Wavelengths (nm) 300, 360, 520[3][5]~502 (can be excited by blue light or UV)300[3]
Emission Wavelength (nm) 590 (Orange-Red)[3]~530 (Green)595 (Red)[3]
Visualization UV TransilluminatorBlue Light or UV TransilluminatorUV Transilluminator

Experimental Protocols

Detailed methodologies for DNA gel staining are crucial for reproducible results. Below are standard protocols for both ethidium bromide and a representative safer alternative, SYBR® Safe.

Ethidium Bromide Staining Protocol

Caution: Ethidium bromide is a potent mutagen and should be handled with extreme care. Always wear personal protective equipment (PPE), including a lab coat, nitrile gloves, and UV-protective eyewear. All EtBr-contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Method 1: In-Gel Staining

  • Prepare Agarose Gel: Prepare a 1% agarose gel solution in 1X TBE or TAE buffer.

  • Cooling: Allow the molten agarose to cool to approximately 60-70°C.

  • Add EtBr: Add ethidium bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL (e.g., 5 µL of stock solution per 100 mL of gel).[5][13][14]

  • Casting: Swirl the flask gently to mix, then pour the gel into a casting tray with combs and allow it to solidify.

  • Electrophoresis: Load DNA samples and run the gel in 1X TBE or TAE buffer.

  • Visualization: After electrophoresis, place the gel on a UV transilluminator to visualize the DNA bands.[13]

Method 2: Post-Staining

  • Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL ethidium bromide in deionized water or electrophoresis buffer.[5][13]

  • Electrophoresis: Run an agarose gel with DNA samples in a buffer that does not contain EtBr.

  • Staining: After electrophoresis, carefully transfer the gel into a container with the staining solution. Incubate for 15-30 minutes with gentle agitation.[12][13]

  • Destaining (Optional but Recommended): To reduce background fluorescence and increase sensitivity, destain the gel in deionized water for 15-30 minutes.[5]

  • Visualization: Visualize the gel on a UV transilluminator.

SYBR® Safe Staining Protocol

Method 1: In-Gel Staining

  • Prepare Agarose Gel: Prepare a 1% agarose gel solution in 1X TBE or TAE buffer.

  • Cooling: Allow the molten agarose to cool to approximately 60-70°C.

  • Add SYBR® Safe: Add SYBR® Safe DNA Gel Stain (typically a 10,000X concentrate in DMSO) to the molten agarose at a 1:10,000 dilution.

  • Casting: Swirl gently to mix and pour the gel.

  • Electrophoresis: Load samples and run the gel. For gels longer than 10 cm, it is recommended to also add SYBR® Safe to the running buffer at a 1:10,000 dilution to prevent dye migration issues.

  • Visualization: After electrophoresis, visualize the gel on a blue-light transilluminator for optimal results and to avoid DNA damage. A UV transilluminator can also be used. DNA bands will appear bright green.

Visualizing the Workflow and Comparison

To better understand the experimental process and the decision-making framework for choosing a DNA stain, the following diagrams are provided.

G cluster_prep Gel Preparation cluster_run Electrophoresis cluster_stain Staining & Visualization prep_agarose Prepare Agarose Solution cool_agarose Cool Molten Agarose prep_agarose->cool_agarose add_stain_pre Add Stain (In-Gel Method) cool_agarose->add_stain_pre pour_gel Pour Gel and Allow to Solidify add_stain_pre->pour_gel load_samples Load DNA Samples pour_gel->load_samples run_gel Run Electrophoresis load_samples->run_gel post_stain Post-Stain Gel run_gel->post_stain Post-Staining Method visualize Visualize on Transilluminator run_gel->visualize In-Gel Staining Method destain Destain Gel (Optional) post_stain->destain destain->visualize

Caption: Experimental workflow for DNA gel staining.

G cluster_etbr Ethidium Bromide cluster_alt Safer Alternatives (e.g., SYBR® Safe, GelRed®) choice Choice of DNA Stain sensitivity Sensitivity choice->sensitivity safety Safety choice->safety workflow Workflow choice->workflow cost Cost choice->cost etbr_sens Good (1-5 ng) sensitivity->etbr_sens alt_sens Good to Excellent (0.25-5 ng) sensitivity->alt_sens etbr_safe Low (Mutagenic) safety->etbr_safe alt_safe High (Non-mutagenic) safety->alt_safe etbr_work In-gel or Post-stain workflow->etbr_work alt_work In-gel or Post-stain workflow->alt_work etbr_cost Low cost->etbr_cost alt_cost Higher cost->alt_cost

Caption: Logical comparison of DNA staining options.

Conclusion

While ethidium bromide has been a laboratory staple for DNA visualization for many years due to its effectiveness and low cost, its significant health and environmental risks cannot be overlooked. The development of safer alternatives like SYBR® Safe and GelRed® offers researchers viable options that provide comparable or even superior sensitivity without the associated hazards. These modern dyes are designed to be cell-impermeable, drastically reducing their mutagenicity and toxicity, and simplifying disposal procedures.

For laboratories prioritizing safety and ease of use, transitioning to these alternatives is a prudent choice. While the initial cost per reaction may be higher, the long-term benefits of a safer work environment and reduced hazardous waste disposal costs present a compelling argument for their adoption. Based on current scientific literature, this compound is not a recognized DNA stain for gel electrophoresis, and researchers should rely on validated and well-documented reagents for their experimental needs.

References

A Comparative Analysis of Astrazon Red 6B Application Methods in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Astrazon Red 6B Results

This compound is a cationic dye widely utilized in various scientific and industrial applications, most notably in the textile industry for dyeing acrylic fibers and in biological research as a staining agent.[1] Its vibrant color and strong binding properties make it a valuable tool for visualization and quantification. However, the methodology employed in its application can significantly impact the outcome. This guide provides a comparative analysis of two distinct methods for applying a closely related dye, Astrazon Red 5BL 200%, to acrylic fabrics: conventional heating versus ultrasonic-assisted dyeing. The data presented here offers a framework for understanding how different experimental conditions can influence the performance of Astrazon dyes, a crucial consideration for the cross-validation of research results.

Data Presentation: Performance under Conventional and Ultrasonic Dyeing

The following table summarizes the key performance indicators of Astrazon Red 5BL 200% when applied to acrylic fabrics using conventional heating and ultrasonic-assisted methods. The primary metric for comparison is the color strength (K/S), a standard measure of dye uptake by the fabric.

Performance MetricConventional DyeingUltrasonic-Assisted Dyeing
Optimal Dye Concentration 2% (on weight of fabric)2% (on weight of fabric)
Optimal Temperature 100°C80°C
Optimal Time 60 minutes45 minutes
Maximum Color Strength (K/S) ~18~22
Washing Fastness (Staining on Cotton) 4-54-5
Washing Fastness (Staining on Wool) 44
Rubbing Fastness (Dry) 4-54-5
Rubbing Fastness (Wet) 44
Perspiration Fastness (Acidic) 44-5
Perspiration Fastness (Alkaline) 44
Light Fastness 55

Experimental Protocols

The data presented above was derived from a study comparing conventional and ultrasonic dyeing methods for acrylic fabrics. The detailed methodologies are provided below to allow for replication and cross-validation.

Materials
  • Fabric: Scoured and bleached plain weave acrylic fabric.

  • Dye: C.I. Astrazon Basic Red 5BL 200%.

  • Chemicals: Acetic acid, sodium acetate.

Conventional Dyeing Protocol
  • Dye Bath Preparation: A dye bath with a liquor ratio of 50:1 (50 mL of water for every 1 gram of fabric) was prepared. The pH of the bath was adjusted to 4.5 using an acetic acid/sodium acetate buffer.

  • Dyeing Process: The acrylic fabric was introduced into the dye bath at 60°C. The temperature was raised to 100°C at a rate of 2°C per minute and maintained for 60 minutes.

  • Rinsing and Drying: After dyeing, the fabric was rinsed thoroughly with cold water and then dried at ambient temperature.

Ultrasonic-Assisted Dyeing Protocol
  • Dye Bath Preparation: A dye bath was prepared with the same liquor ratio and pH as the conventional method.

  • Ultrasonic Application: The dyeing was carried out in an ultrasonic water bath operating at a frequency of 40 kHz and a power of 100 W.

  • Dyeing Process: The acrylic fabric was placed in the dye bath within the ultrasonic apparatus. The temperature was maintained at 80°C for a duration of 45 minutes.

  • Rinsing and Drying: Following the ultrasonic dyeing, the fabric was rinsed with cold water and dried at room temperature.

Performance Evaluation
  • Color Strength (K/S): The color yield on the dyed fabrics was determined by measuring the spectral reflectance of the samples using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S values.

  • Fastness Properties: Washing, rubbing, perspiration, and light fastness tests were conducted according to the relevant ISO standards.

Visualization of Experimental Workflow

To illustrate the logical flow of the comparative study, the following diagram outlines the key steps from material preparation to data analysis.

G cluster_prep Preparation cluster_dyeing Dyeing Methods cluster_analysis Analysis cluster_comparison Comparison Fabric Acrylic Fabric Conventional Conventional Dyeing (100°C, 60 min) Fabric->Conventional Ultrasonic Ultrasonic-Assisted Dyeing (80°C, 45 min, 40 kHz) Fabric->Ultrasonic Dye Astrazon Red 5BL Dye->Conventional Dye->Ultrasonic Buffer Acetic Acid/ Sodium Acetate Buffer->Conventional Buffer->Ultrasonic K_S Color Strength (K/S) Measurement Conventional->K_S Fastness Fastness Tests (Wash, Rub, Light) Conventional->Fastness Ultrasonic->K_S Ultrasonic->Fastness Comparison Comparative Analysis of Performance Data K_S->Comparison Fastness->Comparison

Caption: Workflow for comparing conventional and ultrasonic dyeing of acrylic fabric.

References

A Comparative Analysis of Dyes for Cell Viability Assays: A Closer Look at Neutral Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable methods to assess cell viability, the choice of assay is critical. While various dyes are utilized for this purpose, this guide focuses on a well-established method, the Neutral Red assay. An initial exploration for a comparative analysis including Astrazon Red 6B was undertaken. However, extensive research did not yield documented evidence or established protocols for the use of this compound as a primary agent in cell viability assays. Its predominant applications are in the textile industry and for general biological staining of cellular structures.[1][2] Therefore, this guide will provide a comprehensive overview and detailed protocol for the widely accepted and validated Neutral Red viability assay.

Neutral Red: A Lysosome-Based Viability Indicator

The Neutral Red assay is a sensitive, quantitative, and cost-effective colorimetric method for determining cell viability.[3] Its principle is based on the ability of viable, healthy cells to actively uptake and sequester the weakly cationic dye, Neutral Red, within their lysosomes.[3][4][5][6]

In living cells, the lysosomal membrane maintains a proton gradient, resulting in an acidic internal environment. Neutral Red, being a lipophilic molecule, can passively diffuse across the cell membrane. Once inside the cell, it becomes protonated and trapped within the acidic lysosomes. In contrast, non-viable cells with compromised lysosomal and plasma membranes are unable to retain the dye.[5] The amount of dye retained in the lysosomes is directly proportional to the number of viable cells in the sample. This retained dye can be extracted and quantified spectrophotometrically, providing a reliable measure of cell viability.[3][4]

Data Presentation: Key Performance Characteristics of Neutral Red Assay

ParameterDescriptionReference
Principle Uptake and accumulation of the dye in the lysosomes of viable cells.[3][4][5][6]
Detection Method Colorimetric (Spectrophotometer)[3][4]
Assay Time Approximately 3-4 hours post-treatment.[3][3]
Cell Type Adherent and suspension cells.[4][4]
Advantages High sensitivity, cost-effective, reproducible.[3][3]
Limitations Potential for interference from compounds that affect lysosomal pH.

Experimental Protocol: Neutral Red Viability Assay

This protocol provides a general guideline for performing the Neutral Red viability assay in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Neutral Red staining solution (e.g., 50 µg/mL in sterile PBS)

  • Wash buffer (e.g., sterile PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at ~540 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time. Include untreated control wells.

  • Incubation with Neutral Red:

    • Remove the culture medium containing the test compound.

    • Add 100 µL of pre-warmed Neutral Red staining solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a CO2 incubator, allowing viable cells to take up the dye.

  • Washing:

    • Carefully remove the Neutral Red staining solution.

    • Gently wash the cells with 150 µL of wash buffer to remove any unincorporated dye.

  • Dye Extraction:

    • Add 150 µL of destain solution to each well.

    • Agitate the plate on a shaker for 10-20 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (destain solution only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Mandatory Visualizations

Neutral_Red_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B 24h C Incubate with Neutral Red Solution (2-3 hours) B->C Incubation Period D Wash to Remove Excess Dye C->D E Add Destain Solution D->E F Measure Absorbance (~540 nm) E->F 10-20 min shaking G Calculate % Viability F->G

Caption: Workflow of the Neutral Red Viability Assay.

Neutral_Red_Mechanism cluster_0 Viable Cell cluster_1 Non-Viable Cell NR_in Neutral Red (NR) (Lipophilic) Cell_Membrane Cell Membrane NR_in->Cell_Membrane Passive Diffusion Lysosome Lysosome (Acidic pH) Cell_Membrane->Lysosome Enters Lysosome NR_trapped NRH+ (Protonated & Trapped) Lysosome->NR_trapped Protonation NR_out Neutral Red (NR) Damaged_Membrane Damaged Membranes (Cell & Lysosome) NR_out->Damaged_Membrane No_Retention No Dye Retention Damaged_Membrane->No_Retention

Caption: Mechanism of Neutral Red uptake in viable vs. non-viable cells.

References

Astrazon Red 6B: An Evaluation for Live vs. Dead Cell Specificity in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology studies, and drug development. The ability to distinguish between live and dead cell populations is critical for assessing cellular health, cytotoxicity, and the efficacy of therapeutic agents. While a variety of well-established dyes and methods exist for this purpose, this guide addresses the specificity of Astrazon Red 6B for differentiating live versus dead cells and compares it to standard, validated alternatives.

Our comprehensive review of available scientific literature and product specifications reveals that This compound is primarily classified and utilized as a textile dye . While it finds some application as a general biological stain for visualizing cellular structures, there is a notable absence of experimental data validating its use for specifically differentiating between live and dead cells. Its mechanism of action for such a purpose remains uncharacterized, and no established protocols for its use in cell viability assays are available.

In contrast, several other dyes are widely accepted and extensively documented for their reliable performance in live/dead cell discrimination. This guide will focus on two of the most prevalent and well-characterized viability stains: Propidium Iodide (PI) and Calcein AM , providing a direct comparison of their mechanisms, performance, and experimental protocols.

Comparison of Cell Viability Dyes

The following table summarizes the key characteristics of this compound (based on available information) and the established live/dead staining reagents, Propidium Iodide and Calcein AM.

FeatureThis compoundPropidium Iodide (PI)Calcein AM
Primary Application Textile Dye, General Biological Stain[1][2]Dead Cell Stain[3][4]Live Cell Stain[5]
Principle of Staining Unspecified for live/dead differentiation. As a cationic dye, it may interact with negatively charged cellular components.[6]Enters cells with compromised membranes and intercalates with DNA, exhibiting a significant increase in fluorescence.[3][7]A non-fluorescent, cell-permeable compound that is cleaved by intracellular esterases in live cells to produce the fluorescent molecule Calcein.[5]
Specificity Not validated for live vs. dead cell specificity.Stains dead or membrane-compromised cells.[3]Stains live, metabolically active cells.[5]
Fluorescent Properties Fluorescent, but specific excitation and emission maxima in a cellular context for viability are not well-documented.Excitation/Emission (DNA-bound): ~535 nm / ~617 nm.[7]Excitation/Emission (Calcein): ~494 nm / ~517 nm.[6]
Advantages No documented advantages for cell viability assays.- Simple and rapid staining protocol.- Bright red fluorescence provides a clear signal for dead cells.- Widely used and well-characterized.- Stains only live cells, providing a direct measure of viability.- Low cytotoxicity.[8]
Disadvantages - Not validated for live/dead cell staining.- Mechanism of cellular uptake and specificity is unknown.- Potential for cytotoxicity.[6][9]- Cannot be used on fixed cells.- Can also stain cells in late-stage apoptosis.[3]- Staining can be lost over time if cells die.- Requires active esterase activity.

Mechanisms of Action

The distinct mechanisms of Propidium Iodide and Calcein AM are what confer their specificity for dead and live cells, respectively.

Live_Dead_Staining_Mechanisms cluster_live_cell Live Cell (Intact Membrane) cluster_dead_cell Dead Cell (Compromised Membrane) LiveCell Live Cell Esterases Intracellular Esterases PI_out Propidium Iodide PI_out->LiveCell Cannot Penetrate Intact Membrane CalceinAM_in Calcein AM CalceinAM_in->LiveCell Freely Enters Cell Calcein_green Calcein (Green Fluorescence) Esterases->Calcein_green Cleavage DeadCell Dead Cell DNA DNA No_Esterases Inactive Esterases PI_in Propidium Iodide PI_in->DeadCell Enters Cell PI_in->DNA Intercalates PI_DNA_complex PI-DNA Complex (Red Fluorescence) CalceinAM_out Calcein AM CalceinAM_out->DeadCell May Enter, but... Experimental_Workflow start Start: Cell Culture or Experimental Treatment harvest Harvest and Wash Cells start->harvest stain Stain with Viability Dyes (e.g., PI and/or Calcein AM) harvest->stain incubate Incubate in the Dark stain->incubate acquire Data Acquisition incubate->acquire microscopy Fluorescence Microscopy acquire->microscopy Imaging flow_cytometry Flow Cytometry acquire->flow_cytometry High-Throughput analysis Data Analysis microscopy->analysis flow_cytometry->analysis quantify Quantify Live vs. Dead Cell Populations analysis->quantify end End: Results quantify->end

References

A Comparative Guide to Fluorescent Nuclear Stains: Benchmarking Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging and analysis, the precise visualization of the cell nucleus is fundamental. Established fluorescent nuclear stains like DAPI, Hoechst, and Propidium Iodide are mainstays in laboratories worldwide, each with a well-defined profile of spectral characteristics, applications, and limitations. This guide provides a comprehensive benchmark of these trusted standards and introduces a potential, albeit uncharacterized, candidate: Astrazon Red 6B.

This compound is a cationic dye, a characteristic that theoretically allows for interaction with the negatively charged nucleic acids within the cell nucleus.[1] However, its application as a fluorescent nuclear stain is not documented in scientific literature. As an azo dye, it is anticipated to exhibit low intrinsic fluorescence.[2] This guide, therefore, serves a dual purpose: to provide a direct comparison of established nuclear stains and to propose a rigorous experimental framework for the evaluation of this compound's potential in this application.

Quantitative Comparison of Established Nuclear Stains

The selection of an appropriate nuclear stain is contingent on the experimental context, including whether the cells are live or fixed, the instrumentation available, and the other fluorophores in use. The table below summarizes the key quantitative parameters of three widely used nuclear stains and a far-red alternative, RedDot™2.

PropertyDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Propidium Iodide (PI)RedDot™2
Excitation Max (DNA-bound) ~358 nm[3]~350 nm[4]~535 nm[5]~665 nm[3]
Emission Max (DNA-bound) ~461 nm[3]~461 nm[4]~617 nm[5]~695 nm[3]
Quantum Yield (DNA-bound) High (~0.92)[6]High20-30 fold increase upon binding[5]Not specified, but described as bright
Photostability More photostable than Hoechst[7]Less photostable than DAPI[7]Generally photostableHighly photostable[2]
Cell Permeability Moderately permeant (stains live cells at high concentrations)[8]Cell-permeant (suitable for live cells)[9][10]Cell-impermeant (stains dead/necrotic cells)[5]Cell-impermeant (for fixed or dead cells)[3]
Binding Specificity AT-rich regions of DNA[3]AT-rich regions of DNA[11]Intercalates in DNA and RNA[5]DNA
Common Applications Fixed cell nuclear counterstain, cell cycle analysis[12][13]Live and fixed cell nuclear staining, cell cycle analysis[1][9]Dead cell identification, cell cycle analysis in fixed cells[14][15]Fixed cell nuclear counterstain in multicolor imaging[2][3]
Advantages Bright, high quantum yield, relatively photostable.[6][7]Excellent for live-cell imaging, low toxicity.[16]Reliable dead cell indicator, compatible with 488 nm laser line.[17]Far-red emission minimizes spectral overlap, highly photostable.[2]
Disadvantages Less effective for live-cell imaging, potential for phototoxicity.[8]Less photostable than DAPI, fluorescence can be quenched by BrdU.[7][11]Stains RNA (requires RNase treatment for DNA specificity), not suitable for live cells.[5]Not visible by eye, requires sensitive camera detection.[3]

Experimental Protocols for Established Nuclear Stains

Detailed and validated protocols are crucial for reproducible and accurate nuclear staining. Below are standardized protocols for the use of DAPI, Hoechst 33342, Propidium Iodide, and RedDot™2 in mammalian cell cultures.

Staining Fixed Cells with DAPI
  • Cell Preparation: Grow cells on coverslips or in imaging plates. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash cells three times with PBS. Incubate with DAPI solution (0.1-1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[18]

  • Washing: Wash cells twice with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an antifade mounting medium. Image using a fluorescence microscope with a standard DAPI filter set (Ex: ~360 nm, Em: ~460 nm).[13]

Staining Live and Fixed Cells with Hoechst 33342

Live Cells:

  • Preparation: Grow cells in a suitable imaging vessel.

  • Staining: Add Hoechst 33342 directly to the culture medium at a final concentration of 0.1-10 µg/mL.[1] Incubate at 37°C for 10-30 minutes.[1]

  • Imaging: Image the cells directly. Washing is optional but can reduce background fluorescence.[1] Use a filter set appropriate for DAPI/Hoechst (Ex: ~350 nm, Em: ~461 nm).

Fixed Cells:

  • Fixation: Fix cells as described for DAPI. Permeabilization is optional.

  • Staining: Incubate fixed cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.[1]

  • Washing and Imaging: Wash with PBS and image as described above.

Staining Dead Cells with Propidium Iodide (for Flow Cytometry)
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Staining: Add Propidium Iodide to the cell suspension at a final concentration of 1-10 µg/mL.[19]

  • Incubation: Incubate for 5-15 minutes on ice, protected from light.[14] Do not wash the cells after adding PI.[14]

  • Analysis: Analyze the cells immediately by flow cytometry, using a 488 nm laser for excitation and detecting emission in the red channel (~617 nm).[17]

Staining Fixed Cells with RedDot™2
  • Fixation and Permeabilization: Fix and permeabilize cells as described for DAPI staining.

  • Staining: Dilute the RedDot™2 stock solution (typically 200X) 1:200 in PBS or an appropriate blocking buffer.[20] Incubate the cells with the staining solution for 10-30 minutes at room temperature.[20]

  • Washing and Imaging: Washing is optional. Mount and image using a far-red filter set (e.g., Cy5 channel).[2]

Proposed Experimental Workflow for Evaluating this compound

Given the absence of data on this compound as a fluorescent nuclear stain, a systematic evaluation is necessary. The following workflow outlines the key experiments required to characterize its properties and performance.

G cluster_0 Step 1: Basic Characterization cluster_1 Step 2: In Vitro Staining cluster_2 Step 3: Comparative Analysis A Determine Absorption and Emission Spectra B Measure Quantum Yield A->B C Assess Photostability B->C D Optimize Staining Concentration and Time C->D Proceed if fluorescent E Assess Nuclear Specificity in Fixed Cells D->E F Test in Live Cells (Toxicity and Permeability) E->F G Side-by-Side Staining with DAPI/Hoechst F->G Proceed if viable H Quantify Signal-to-Noise Ratio G->H I Evaluate Performance in Multicolor Imaging H->I

Caption: Proposed workflow for evaluating this compound as a fluorescent nuclear stain.

Decision Guide for Selecting a Nuclear Stain

For routine applications where a well-characterized stain is required, the following decision tree can guide the selection process.

G Start Start: What is your sample type? LiveCells Live Cells Start->LiveCells Live FixedCells Fixed Cells Start->FixedCells Fixed Hoechst Use Hoechst 33342 LiveCells->Hoechst Yes DeadCells Dead Cell Identification? FixedCells->DeadCells PI Use Propidium Iodide DeadCells->PI Yes RedDot Far-Red Needed for Multicolor? DeadCells->RedDot No DAPI Use DAPI RedDot->DAPI No UseRedDot Use RedDot™2 RedDot->UseRedDot Yes

Caption: Decision tree for selecting an established fluorescent nuclear stain.

Conclusion

While DAPI, Hoechst, and Propidium Iodide remain the gold standards for fluorescent nuclear staining, the exploration of new dyes is essential for advancing cellular imaging capabilities. This compound, due to its cationic nature, presents as a molecule of interest, but its utility as a fluorescent nuclear stain is currently speculative and unsupported by experimental data. The provided protocols and comparative data for established stains offer a solid foundation for any research requiring nuclear visualization. Furthermore, the proposed experimental workflow serves as a roadmap for the systematic evaluation of this compound or any other novel candidate dye, ensuring a data-driven approach to the adoption of new tools in cellular and molecular research.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and sustainable research environment. Astrazon Red 6B, a cationic methine dye, requires careful management due to its potential health and environmental hazards.[1][2] Adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any procedure involving this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed, can cause serious eye damage, and is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety precautions is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear suitable impervious gloves, such as PVC or nitrile rubber. Gloves should be changed immediately if contamination occurs.[1]

  • Body Protection: A lab coat or other protective clothing must be worn.[1]

General Hygiene and Handling:

  • Avoid breathing dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Keep the container tightly closed and in a dry place.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment.[1]

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials and rinsates, in a designated, clearly labeled, and sealable container.[1]

    • For spills, use a dust-binding material or a suitable vacuum cleaner to collect the product. Avoid methods that generate dust.[1]

  • Container Management:

    • Ensure the waste container is appropriate for chemical waste and is kept tightly closed.

    • Store the sealed waste container in a cool, dry, and designated hazardous waste storage area, separated from foodstuffs.[1]

  • Disposal Method:

    • The preferred method of disposal is through a licensed hazardous waste disposal company.

    • If recycling or reuse of the product is not feasible, it should be disposed of in accordance with local, state, and federal regulations. This may involve incineration in a suitable, permitted facility.[1]

    • Crucially, do not empty this compound into drains or water bodies due to its high toxicity to aquatic organisms. [1]

  • Decontamination of Packaging:

    • Soiled and empty containers must be treated with the same precautions as the chemical itself.[1] They should be disposed of as hazardous waste in accordance with regulations.[1]

Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard and precautionary information for this compound.

Hazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)
H302: Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
H318: Causes serious eye damage.[1]P280: Wear eye protection/ face protection.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]P391: Collect spillage.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

AstrazonRed6B_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle with Care (Avoid Dust, Contact, Ingestion) ppe->handling waste_generated Waste Generated (Excess chemical, contaminated items) handling->waste_generated spill_check Spill Occurred? waste_generated->spill_check collect_waste Collect in Labeled, Sealable Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill_check->collect_waste No cleanup_spill Clean Spill with Dust-Binding Material spill_check->cleanup_spill Yes cleanup_spill->collect_waste disposal_decision Prohibited Disposal Methods store_waste->disposal_decision drain_disposal Disposal Down Drain or in Waterways (PROHIBITED) disposal_decision->drain_disposal Incorrect licensed_disposal Arrange for Licensed Hazardous Waste Disposal (e.g., Incineration) disposal_decision->licensed_disposal Correct end End: Proper Disposal Complete licensed_disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Astrazon Red 6B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Astrazon Red 6B. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks to personnel and the environment.

This compound, a cationic azo dye, is a valuable tool in various research applications, including biological staining.[1][2] However, its inherent chemical properties necessitate stringent safety measures. This guide outlines the potential hazards, mandatory personal protective equipment (PPE), and detailed procedures for its use and disposal.

Hazard Identification and Safety Precautions

This compound presents several health and environmental hazards.[3][4] It is classified as harmful if swallowed, capable of causing serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][3][4]

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)[4]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3]
H318: Causes serious eye damage Serious Eye Damage/Eye Irritation (Category 1)[4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
H410: Very toxic to aquatic life with long lasting effects Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)[1][3]Avoid release to the environment. Collect spillage.[3]

This table summarizes the primary hazards associated with this compound.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., PVC or nitrile rubber)To prevent skin contact. Change gloves immediately if contaminated.[3]
Eye Protection Safety glasses with side shieldsTo protect against dust particles and splashes that can cause serious eye damage.[3]
Body Protection Protective clothing (e.g., lab coat)To prevent contamination of personal clothing.[3]
Respiratory Protection Not required under normal use with adequate ventilationIf dust formation is unavoidable, a suitable particulate respirator should be worn.[5]

This table outlines the required personal protective equipment for handling this compound.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory. The following workflow must be followed.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don PPE: - Nitrile/PVC Gloves - Safety Glasses - Lab Coat prep_area 2. Prepare Work Area: - Ensure good ventilation - Cover surfaces weigh 3. Weighing: - Handle as powder - Avoid dust formation prep_area->weigh dissolve 4. Dissolution: - Add powder to solvent slowly - Avoid splashing experiment 5. Experimental Use: - Keep containers closed - Avoid contact and inhalation decontaminate 6. Decontaminate Surfaces: - Use appropriate cleaning agent - Collect all waste experiment->decontaminate remove_ppe 7. Doff PPE: - Remove gloves last - Wash hands thoroughly solid_waste 8. Solid Waste: - Contaminated PPE - Weighing paper remove_ppe->solid_waste waste_collection 10. Collect & Label: - Sealable, labeled containers solid_waste->waste_collection liquid_waste 9. Liquid Waste: - Unused solutions - Contaminated water liquid_waste->waste_collection final_disposal 11. Final Disposal: - Follow institutional and local regulations waste_collection->final_disposal

Safe handling workflow for this compound.

Step-by-Step Disposal Plan

The disposal of this compound and its containers must be handled with care to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, and paper towels, in a designated, sealed container.

    • Liquid Waste: Collect all unused solutions and contaminated liquids in a separate, sealed, and clearly labeled waste container.

  • Container Management:

    • Soiled and empty containers should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3]

  • Final Disposal:

    • All waste containing this compound must be disposed of in accordance with local, regional, and national environmental regulations.[3]

    • If recycling or utilization is not feasible, incineration at a suitable, approved facility is a potential disposal method.[3]

    • Crucially, do not empty into drains or water systems. [3]

By implementing these safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal and environmental protection.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.